2(1H)-Pyridinone, 1-ethenyl-
Description
Significance as a Monomeric Building Block in Macromolecular Science
The primary significance of 2(1H)-Pyridinone, 1-ethenyl- lies in its function as a monomer for the synthesis of polymers, most notably polyvinylpyrrolidone (B124986) (PVP). chemicalbook.comchemicalbook.com The vinyl group's reactivity allows it to readily undergo polymerization, either through the application of heat or with the use of a chemical initiator. chemicalbook.commetu.edu.tr This process results in the formation of long polymer chains with repeating pyridone units.
The resulting polymer, polyvinylpyrrolidone, is a water-soluble and biocompatible material with a wide array of applications. srce.hrpolysciences.com The properties of the polymer can be tailored by controlling the polymerization process. For instance, radical polymerization of N-vinyl-2-pyrrolidone can be controlled to introduce specific end groups, thereby modifying the polymer's characteristics for specialized applications like drug delivery systems. mdpi.com Research has shown that factors such as the choice of initiator and the presence of chain transfer agents can influence the molecular weight and functionality of the resulting polymer. mdpi.comnih.gov
The ability to copolymerize N-Vinyl-2-Pyridone with other monomers further expands its utility in creating materials with specific properties. For example, it can be copolymerized with acrylates to enhance adhesion to nonpolar materials and improve the mechanical properties of coatings. chemicalbook.com
Historical Context and Evolution of Research on N-Vinyl-2-Pyridone
The synthesis of N-Vinyl-2-Pyridone was first discovered in 1939 by the pioneering chemist Walter Reppe, who was renowned for his work in acetylene (B1199291) chemistry. chemicalbook.com This discovery also led to the synthesis of its polymer, polyvinylpyrrolidone. chemicalbook.com The initial and still predominant industrial method for producing NVP involves the vinylation of 2-pyrrolidone with acetylene, using potassium hydroxide (B78521) (KOH) as a catalyst. chemicalbook.com This process remains the most cost-effective route for large-scale production. chemicalbook.com
Over the years, research has explored alternative synthesis methods, including the amination of γ-butyrolactone with ethanolamine (B43304) and the vinyl exchange of 2-pyrrolidone with vinyl acetate (B1210297) or vinyl ether. chemicalbook.com However, these alternative routes have not been widely adopted in industrial applications due to higher costs and complexities in product separation. chemicalbook.com The evolution of research has also focused on understanding and controlling the polymerization of NVP. Studies have investigated various polymerization techniques, including radiation-induced and chemically initiated polymerization, to control the molecular weight and structure of the resulting polymers. metu.edu.tr
Scope of Academic Investigation and Interdisciplinary Relevance
The academic investigation into 2(1H)-Pyridinone, 1-ethenyl- and its polymer derivatives is extensive and spans multiple disciplines. In materials science, it is studied for its role in creating novel polymers and copolymers with tailored properties for coatings, adhesives, and plastics. chemicalbook.comchemicalbook.com For instance, its addition to UV-curable coatings can produce flexible and hard plastic films. chemicalbook.com
In the biomedical and pharmaceutical fields, the monomer is crucial for producing polyvinylpyrrolidone, which is used as a drug carrier, a binder in tablets, and in the creation of hydrogels for controlled-release drug delivery systems. srce.hrnih.govnih.gov The biocompatibility and low toxicity of PVP make it a valuable component in various medical applications. nih.gov Research has explored the synthesis of functionalized poly(N-vinyl-2-pyrrolidone) for targeted drug delivery, including the development of carriers for anticancer drugs. mdpi.commdpi.com
Furthermore, the unique chemical properties of the pyridinone ring itself have led to investigations into the biological activities of various pyridinone derivatives, with studies exploring their potential as therapeutic agents. ontosight.ai The versatility of N-Vinyl-2-Pyridone as a monomer ensures its continued relevance in both fundamental and applied chemical research.
Detailed Research Findings
Physicochemical Properties of 2(1H)-Pyridinone, 1-ethenyl-
| Property | Value | Reference |
| Molecular Formula | C7H7NO | nih.gov |
| Appearance | Colorless transparent liquid at room temperature | chemicalbook.com |
| Solubility | Completely miscible with water, alcohol, ether, ester, chlorinated hydrocarbon, and aromatic hydrocarbon. Partially soluble in aliphatic hydrocarbons. | chemicalbook.com |
| Chemical Reactivity | Prone to polymerization and hydrolysis under acidic conditions. | chemicalbook.com |
Kinetic Data for the Radical Polymerization of N-Vinyl-2-Pyrrolidone
| Parameter | Value | Conditions | Reference |
| Activation Energy | 31.8 kJ/mol | Bulk polymerization using AIBN initiator | metu.edu.tr |
| Reaction Order (monomer) | 1 | Initiated by 2,2'-azobisisobutyronitrile (AIBN) | mdpi.com |
| Reaction Order (initiator) | 0.77 - 0.79 | Initiated by AIBN with sulfanylethanoic acid or 3-sulfanylpropanoic acid as chain transfer agents | nih.gov |
| Reaction Order (chain transfer agent) | 0.26 | Using mercapto acids as chain transfer agents | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NO |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
1-ethenylpyridin-2-one |
InChI |
InChI=1S/C7H7NO/c1-2-8-6-4-3-5-7(8)9/h2-6H,1H2 |
InChI Key |
NFPLJTNXOKFJRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC=CC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Pyridinone, 1 Ethenyl and Its N Alkenyl Derivatives
Industrial-Scale Synthesis Approaches
Large-scale industrial production of N-vinyl-2-pyrrolidone has traditionally relied on two main pathways: the vinylation of 2-pyrrolidone with acetylene (B1199291) and the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone. atamanchemicals.com
Base-Catalyzed Vinylation of 2-Pyrrolidone with Acetylene
The pioneering and most established industrial method for NVP synthesis is the Reppe process, which involves the base-catalyzed vinylation of 2-pyrrolidone with acetylene. chemicalbook.comrsc.org This reaction is typically carried out in high-pressure autoclaves at temperatures ranging from 130 to 170°C and pressures up to 2.6 MPa. atamanchemicals.comchemicalbook.com
The process begins with the formation of a potassium salt of 2-pyrrolidone, which acts as the catalyst. This is achieved by adding 1–5% potassium hydroxide (B78521) (KOH) to 2-pyrrolidone and removing the resulting water via vacuum distillation. chemicalbook.comchemicalbook.com The presence of water is detrimental as it can lead to the ring-opening of the 2-pyrrolidone, forming potassium 4-aminobutyrate and deactivating the catalyst. chemicalbook.comrsc.org Therefore, maintaining a water content below 0.2% is crucial. chemicalbook.com
The vinylation reaction itself proceeds in a liquid-phase reactor, often a tube or loop configuration, or a gas-phase reactor. chemicalbook.com To mitigate the risk of acetylene explosions, nitrogen or propane (B168953) mixtures of acetylene are often used instead of pure acetylene. atamanchemicals.com Following the reaction, the crude NVP is purified through multi-step vacuum distillation. atamanchemicals.comchemicalbook.com
Recent advancements have focused on improving catalyst efficiency and process safety. Co-catalysts, such as hydroxy end-capped ether oligomers or linear diols, have been introduced to protect the potassium salt catalyst from water-induced deactivation, allowing the reaction to proceed efficiently even with higher water content in the 2-pyrrolidone feed. google.com
Table 1: Typical Industrial Conditions for Vinylation of 2-Pyrrolidone
| Parameter | Value | Reference |
| Reactants | 2-Pyrrolidone, Acetylene | wikipedia.org |
| Catalyst | Potassium salt of 2-pyrrolidone (from KOH) | chemicalbook.comchemicalbook.com |
| Temperature | 130–170 °C | atamanchemicals.comchemicalbook.com |
| Pressure | Up to 2.6 MPa | atamanchemicals.comchemicalbook.com |
| Catalyst Loading | 1-5% KOH by weight | chemicalbook.comchemicalbook.com |
| Water Content | < 0.2% | chemicalbook.com |
Dehydration of N-(2-Hydroxyethyl)-2-pyrrolidone: Catalytic and Process Optimization
An alternative industrial route that avoids the use of high-pressure acetylene involves the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP). google.comrsc.org This process is considered a greener alternative. livescience.io HEP is synthesized from the reaction of gamma-butyrolactone (B3396035) (GBL) with monoethanolamine (MEA). researchgate.netoup.com
The dehydration of HEP to NVP is a vapor-phase reaction carried out at elevated temperatures, typically between 320–400°C, in the presence of a heterogeneous catalyst. chemicalbook.comresearchgate.net The key to this technology is the catalyst, which needs to be highly selective to prevent side reactions. researchgate.net
Catalysts composed of alkali or alkaline earth metal oxides supported on silica (B1680970) (e.g., Na₂O/SiO₂) have shown excellent performance, with high activity and selectivity for NVP. researchgate.netresearchgate.net These catalysts possess both weak acid and weak base sites, which are believed to contribute to their high catalytic performance. researchgate.net The reaction is often carried out in a continuous gas-phase reactor, and the resulting crude NVP is purified by vacuum distillation or crystallization. atamanchemicals.comchemicalbook.com
Process optimization studies have shown that adding a controlled amount of water to the dehydration process can surprisingly reduce the formation of the byproduct N-ethyl-2-pyrrolidone (NEP), sustain high conversion of HEP, and improve selectivity to NVP. google.com
Table 2: Dehydration of N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) to NVP
| Parameter | Value | Reference |
| Starting Material | N-(2-hydroxyethyl)-2-pyrrolidone (HEP) | google.com |
| Reaction Type | Vapor-phase dehydration | chemicalbook.comresearchgate.net |
| Catalyst | Alkali/alkaline earth metal oxides on SiO₂ | researchgate.netresearchgate.net |
| Temperature | 320–400 °C | chemicalbook.comresearchgate.net |
| Pressure | ~10 kPa | chemicalbook.com |
| NVP Yield | >90% selectivity | chemicalbook.com |
Laboratory-Scale and Advanced Synthetic Transformations
Beyond the large-scale industrial methods, several other synthetic strategies have been developed for the preparation of NVP and its derivatives, particularly for more specialized applications or as subjects of academic research.
Amination of γ-Butyrolactone with Ethanolamine (B43304) Followed by Dehydration
This two-stage process is a key alternative to the acetylene-based route and forms the basis of the second industrial method described above. researchgate.net In the first stage, γ-butyrolactone (GBL) reacts with monoethanolamine (MEA) to produce N-(2-hydroxyethyl)-2-pyrrolidone (HEP). researchgate.netoup.com This reaction can be carried out thermally. researchgate.net The subsequent step is the catalytic, vapor-phase dehydration of HEP to yield NVP, as detailed in section 2.1.2. rsc.orgresearchgate.net This method is notable for being a continuous process. researchgate.net Research has explored this route using bio-based succinic acid as a starting material, which is converted to N-(2-hydroxyethyl)-2-pyrrolidones and then dehydrated, offering a more sustainable pathway to NVP analogs. rsc.orglivescience.io
Vinyl Exchange Reactions Involving 2-Pyrrolidone
Vinyl exchange, or transvinylation, presents another potential route to NVP. This method involves the reaction of 2-pyrrolidone with a vinyl donor, such as vinyl acetate (B1210297) or a vinyl ether. chemicalbook.com The reaction is typically catalyzed by transition metal compounds, with ruthenium-based catalysts being effective. google.comgoogleapis.com
While theoretically sound, this method has not been widely adopted industrially due to challenges with side reactions and the complex separation of the product from byproducts. chemicalbook.com The reactions are equilibrium-limited, and strategies to drive the reaction to completion are often required. google.com Despite these drawbacks, transvinylation remains a subject of interest for the synthesis of thermally labile vinyl compounds under mild conditions. googleapis.com
Regioselective Preparations via 2-Halopyridinium Salts and Aldehydes
A more advanced and highly regioselective method for preparing N-alkenyl-2-pyridones involves the use of 2-halopyridinium salts and aldehydes. nih.govresearchgate.net This approach offers a solution to the common problem of O- versus N-alkylation encountered in direct alkylation of 2-pyridone. nih.govacs.org
The strategy relies on an aldol-type condensation between an N-alkyl-2-halopyridinium salt and an aldehyde. nih.govresearchgate.net Using the 2-halopyridinium salt as a precursor circumvents issues of competing O-alkylation while activating the 2-halo substituent for substitution. nih.govuiowa.edu This one-pot reaction proceeds under mild conditions and demonstrates high diastereoselectivity, tolerating a wide range of aldehyde reaction partners. nih.govresearchgate.net The resulting N-alkenyl-2-pyridone products can be further modified, making this a versatile method for accessing functionalized pyridone structures. nih.gov
Table 3: Comparison of Synthetic Methodologies for N-Vinyl-2-pyrrolidone (NVP)
| Synthetic Method | Key Features | Advantages | Disadvantages |
| Base-Catalyzed Vinylation | High pressure and temperature, acetylene reactant | Established, high-yield industrial process atamanchemicals.comchemicalbook.com | Use of hazardous acetylene, requires stringent water removal atamanchemicals.comchemicalbook.com |
| Dehydration of HEP | Vapor-phase catalytic dehydration | Avoids acetylene, can be a continuous process google.comresearchgate.net | High-energy dehydration step, catalyst development is key chemicalbook.comresearchgate.net |
| Amination of GBL & Dehydration | Two-step process starting from GBL and MEA | Can utilize bio-based feedstocks rsc.orglivescience.io | Multi-step process with potential for yield loss |
| Vinyl Exchange Reactions | Reaction of 2-pyrrolidone with a vinyl donor | Milder conditions possible googleapis.com | Equilibrium-limited, side reactions, and complex purification chemicalbook.com |
| From 2-Halopyridinium Salts | Aldol-type condensation with aldehydes | High regioselectivity, mild conditions, versatile nih.govresearchgate.net | More suitable for laboratory-scale and synthesis of complex derivatives |
4 Metal-Catalyzed C-H Functionalization Strategies for N-Alkenyl Pyridones
Recent advancements in synthetic organic chemistry have highlighted the utility of transition-metal-catalyzed C-H functionalization as a powerful tool for the construction of complex molecules. In the context of N-alkenyl pyridones, these strategies offer direct and atom-economical routes to introduce functionality onto the pyridone core, bypassing the need for pre-functionalized substrates.
1 Rhodium-Catalyzed Alkenylation and Decarboxylation
A notable advancement in the synthesis of C6-alkenylated 2-pyridones involves a versatile rhodium(I)-catalyzed C-H alkenylation that utilizes readily available alkenyl carboxylic acids as the vinyl source. scispace.comrsc.org This directed, dehydrogenative cross-coupling reaction proceeds via a decarbonylative pathway, eliminating the need for an external oxidant and offering high efficiency and a broad tolerance for various functional groups. scispace.comnih.gov
The reaction typically employs a rhodium(I) catalyst, such as [Rh(CO)₂Cl]₂, and an activator, commonly di-tert-butyl dicarbonate (B1257347) (Boc₂O), in a suitable solvent like 1,4-dioxane (B91453) at elevated temperatures. nih.gov Mechanistic investigations suggest that the process is initiated by the in situ formation of an anhydride (B1165640) from the alkenyl carboxylic acid, facilitated by Boc₂O. This anhydride then undergoes oxidative addition to the rhodium catalyst. scispace.comsemanticscholar.org A subsequent decarbonylation step is a key feature of the catalytic cycle. scispace.com Kinetic isotope effect studies indicate that the C-H bond cleavage at the C6 position of the pyridone is likely the turnover-limiting step of the reaction. scispace.comsemanticscholar.org
The scope of this transformation is extensive. A variety of substituted 1-(2-pyridyl)-2-pyridones, including those with electron-donating or electron-withdrawing groups and halides at the C3, C4, and C5 positions, undergo smooth alkenylation exclusively at the C6-position. nih.gov Even sterically hindered C5-substituted pyridones are compatible with the reaction conditions. nih.gov Furthermore, the methodology accommodates a wide range of β-substituted acrylic acids and challenging conjugated polyene carboxylic acids, providing access to a diverse array of 6-alkenylated 2-pyridones that are difficult to synthesize using conventional methods. scispace.comnih.gov
Table 1: Rh(I)-Catalyzed C6-Alkenylation of 1-(2-pyridyl)-2-pyridones with Alkenyl Carboxylic Acids nih.gov
| Entry | Pyridone Substrate (1) | Alkenyl Carboxylic Acid (2) | Product (3) | Yield (%) |
|---|---|---|---|---|
| 1 | 1-(2-pyridyl)-2-pyridone | Cinnamic acid | 6-((E)-styryl)-1-(pyridin-2-yl)pyridin-2(1H)-one | 92 |
| 2 | 3-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one | Cinnamic acid | 3-Bromo-6-((E)-styryl)-1-(pyridin-2-yl)pyridin-2(1H)-one | 88 |
| 3 | 4-Chloro-1-(pyridin-2-yl)pyridin-2(1H)-one | Cinnamic acid | 4-Chloro-6-((E)-styryl)-1-(pyridin-2-yl)pyridin-2(1H)-one | 91 |
| 4 | 5-Methyl-1-(pyridin-2-yl)pyridin-2(1H)-one | Cinnamic acid | 5-Methyl-6-((E)-styryl)-1-(pyridin-2-yl)pyridin-2(1H)-one | 83 |
| 5 | 1-(2-pyridyl)-2-pyridone | Crotonic acid | 6-((E)-prop-1-en-1-yl)-1-(pyridin-2-yl)pyridin-2(1H)-one | 85 |
| 6 | 1-(2-pyridyl)-2-pyridone | 3,3-Dimethylacrylic acid | 6-(2-methylprop-1-en-1-yl)-1-(pyridin-2-yl)pyridin-2(1H)-one | 92 |
Reaction Conditions: Pyridone (0.2 mmol), Alkenyl Carboxylic Acid (0.22 mmol), [Rh(CO)₂Cl]₂ (1.0 mol%), Boc₂O (1.5 equiv.), 1,4-dioxane (2.0 mL), 130 °C, 6 h.
2 Ruthenium-Mediated Oxidative Annulation Reactions
Ruthenium-catalyzed oxidative annulation of acrylamides with alkynes has emerged as an efficient and cost-effective method for the synthesis of substituted 2-pyridones. goettingen-research-online.deacs.org This approach, which proceeds through C–H/N–H bond functionalization, offers a significant advantage over previously reported rhodium-catalyzed systems by providing a broader substrate scope and higher yields, especially with challenging substrates. goettingen-research-online.deacs.org
The reaction is typically catalyzed by an inexpensive ruthenium complex, such as [RuCl₂(p-cymene)]₂, with copper(II) acetate monohydrate serving as the terminal oxidant in a solvent like tert-amyl alcohol. goettingen-research-online.de The improved substrate scope is a key feature of this methodology. It allows for the high-yielding synthesis of 2-pyridones from diaryl- and dialkyl-substituted alkynes, the latter of which often lead to complex mixtures in rhodium-catalyzed systems. goettingen-research-online.deacs.org Moreover, acrylamides bearing electron-deficient N-substituents, which previously resulted in poor selectivities, are well-tolerated. goettingen-research-online.deacs.org
Preliminary mechanistic studies suggest a pathway involving an initial intermolecular carboruthenation of the alkyne, followed by an intramolecular C-N bond formation step. acs.org This ruthenium-catalyzed oxidative synthesis is characterized by its notable chemo- and regioselectivity. acs.org
Table 2: Ruthenium-Catalyzed Oxidative Annulation of Acrylamides and Alkynes goettingen-research-online.de
| Entry | Acrylamide (1) | Alkyne (2) | Product (3) | Yield (%) |
|---|---|---|---|---|
| 1 | N-Methylacrylamide | Diphenylacetylene | 1,3,4-Trimethyl-5,6-diphenylpyridin-2(1H)-one | 98 |
| 2 | Acrylamide | Diphenylacetylene | 3,4-Diphenylpyridin-2(1H)-one | 85 |
| 3 | N-Phenylacrylamide | 1-Phenyl-1-propyne | 1,5-Diphenyl-6-methylpyridin-2(1H)-one | 78 |
| 4 | N-Methylacrylamide | 1,2-Di(p-tolyl)acetylene | 1-Methyl-3,4-di-p-tolylpyridin-2(1H)-one | 95 |
| 5 | N-Methylacrylamide | 4-Octyne | 3,4-Di-n-propyl-1-methylpyridin-2(1H)-one | 81 |
Reaction Conditions: Acrylamide (1.0 mmol), Alkyne (0.5 mmol), [RuCl₂(p-cymene)]₂ (5.0 mol%), Cu(OAc)₂·H₂O (0.5-1.0 mmol), t-AmOH (2.0 mL), 100-120 °C, 20-48 h.
5 Cascade and Tandem Reaction Sequences for Pyridone Ring Formation
Cascade and tandem reactions provide an elegant and efficient strategy for the synthesis of complex heterocyclic systems like pyridones from simple starting materials in a single operation. These processes minimize waste and purification steps by combining multiple bond-forming events sequentially without isolating intermediates.
One effective approach involves the tandem condensation of propiolamide (B17871) with cyclic β-ketomethyl esters in water, followed by an acid or base-promoted intramolecular ring closure and decarboxylation to furnish 5,6-fused 2-pyridones. nih.govorganic-chemistry.org This protocol begins with a Michael addition, for which sodium carbonate in water at room temperature has proven optimal. organic-chemistry.org The subsequent cyclization and decarboxylation steps are efficiently facilitated by strong acidic conditions, such as concentrated HCl, leading to nearly quantitative yields. organic-chemistry.org The versatility of this method has been demonstrated with various 5- and 6-membered ring ketones, which provide good yields, although larger ring systems tend to be less efficient. nih.gov
Another powerful cascade sequence for constructing highly substituted pyridines involves a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. scispace.com This initial C-N bond formation generates a 3-azatriene intermediate, which then undergoes a 6π-electrocyclization and subsequent air oxidation to afford the final pyridine (B92270) product. scispace.com The reaction proceeds under mild conditions and demonstrates good functional group tolerance. scispace.com
A gold-catalyzed cascade has also been developed for the synthesis of masked 2-pyridones from 1,3-enynyl esters. acs.org This one-pot, two-step process involves a sequential gold-catalyzed cycloisomerization and a phenyliodonium (B1259483) diacetate (PIDA)-mediated oxidative nitrogen insertion. acs.org The protocol is effective for a range of cyclic 1,3-enynyl esters and has been applied to the late-stage modification of complex bioactive molecules. acs.org
Furthermore, a tandem reaction of thiazoline-fused 2-pyridones with propargyl bromide opens the thiazoline (B8809763) ring via S-alkylation, generating an N-alkenyl functionalized 2-pyridone intermediate. acs.org This intermediate contains an in-situ generated allene (B1206475) and an α,β-unsaturated methyl ester, which subsequently undergo a [2+2] cycloaddition to form cyclobutane-fused thiazolino-2-pyridones. acs.org
Table 3: Tandem Synthesis of 5,6-Fused 2-Pyridones nih.gov
| Entry | Cyclic β-Ketoester | Product | Base/Acid | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Methoxycarbonylcyclopentanone | 5,6-Dihydro-1H-cyclopenta[c]pyridin-7(2H)-one | Na₂CO₃ then HCl | 88 |
| 2 | 2-Methoxycarbonylcyclohexanone | 1,5,6,8-Tetrahydroquinolin-7(2H)-one | Na₂CO₃ then HCl | 85 |
| 3 | 2-Methoxycarbonylcycloheptanone | 6,8,9-Trihydro-1H-cyclohepta[c]pyridin-7(2H)-one | Na₂CO₃ then HCl | 55 |
Reaction Conditions: Step 1 (Michael Addition): β-ketoester, propiolamide, Na₂CO₃, H₂O, rt. Step 2 (Cyclization/Decarboxylation): Concentrated HCl, heat.
Table 4: Gold-Catalyzed Cascade Synthesis of Masked 2-Pyridones acs.org
| Entry | 1,3-Enynyl Ester Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | (E)-1-(phenylethynyl)cyclohex-1-en-1-yl benzoate | 2-oxo-4-phenyl-2,4a,5,6,7,8-hexahydro-1H-cyclopenta[b]pyridin-3-yl benzoate | 78 |
| 2 | (E)-1-(p-tolylethynyl)cyclohex-1-en-1-yl benzoate | 2-oxo-4-(p-tolyl)-2,4a,5,6,7,8-hexahydro-1H-cyclopenta[b]pyridin-3-yl benzoate | 75 |
| 3 | (E)-1-((4-methoxyphenyl)ethynyl)cyclohex-1-en-1-yl benzoate | 4-(4-methoxyphenyl)-2-oxo-2,4a,5,6,7,8-hexahydro-1H-cyclopenta[b]pyridin-3-yl benzoate | 72 |
Reaction Conditions: 1,3-Enynyl Ester, AuCl(IPr), AgNTf₂, PhI(OAc)₂, MeNO₂, rt to 40 °C.
Polymerization Science of 2 1h Pyridinone, 1 Ethenyl
Homopolymerization Pathways and Mechanisms
The synthesis of polymers from 2(1H)-Pyridinone, 1-ethenyl-, also known as 1-vinyl-2-pyridinone (1V2P), can be achieved through various homopolymerization pathways. These methods are broadly categorized into conventional free radical polymerization and controlled/living radical polymerization techniques. Each approach offers distinct advantages and levels of control over the final polymer structure.
Conventional free radical polymerization is a robust and widely utilized method for polymerizing a variety of vinyl monomers, including 1V2P. libretexts.org This process is characterized by three key stages: initiation, propagation, and termination. uvebtech.com
The polymerization process begins with the initiation step, where a free radical initiator, upon thermal or photochemical decomposition, generates active radical species. uvebtech.comuomustansiriyah.edu.iq These radicals then react with a 1V2P monomer molecule, breaking its vinyl π-bond to form a new, larger radical. nih.gov
This is followed by the propagation stage, a rapid and repetitive process where the newly formed monomer radical adds to successive 1V2P monomer units. This chain reaction leads to the formation of a long polymer chain. uomustansiriyah.edu.iqnih.gov
Finally, the polymerization process ceases through termination . This occurs when two growing polymer radicals react with each other, either by combination (forming a single longer chain) or by disproportionation (involving the transfer of a hydrogen atom from one chain to another, resulting in two terminated chains). vt.edu
Table 1: Kinetic Parameters for the Free Radical Polymerization of Vinyl Monomers
| Monomer | Initiator | Temperature (°C) | k p (L mol-1 s-1) | k t (L mol-1 s-1) |
|---|---|---|---|---|
| Styrene (B11656) | AIBN | 60 | 341 | 7.2 x 10^7 |
| Methyl Methacrylate (B99206) | AIBN | 60 | 515 | 2.4 x 10^7 |
| Vinyl Acetate (B1210297) | AIBN | 60 | 2300 | 2.9 x 10^7 |
The choice of initiator significantly impacts the polymerization process. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and organic peroxides, like benzoyl peroxide (BPO), are common thermal initiators. libretexts.orgresearchgate.net
AIBN decomposes upon heating to produce two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. libretexts.org It is a popular choice due to its predictable first-order decomposition kinetics. chempedia.info
Organic peroxides also decompose thermally to generate active radicals. However, their decomposition can sometimes be induced by the monomer or solvent, leading to more complex kinetics. princeton.edu
The concentration of the initiator is a key factor in controlling the molecular weight of the resulting polymer; higher initiator concentrations generally lead to lower molecular weights. researchgate.net
The reaction medium, or solvent, can influence the polymerization kinetics and the properties of the final polymer. For instance, the polarity of the solvent can affect the rate of polymerization. mdpi.comdntb.gov.ua
Chain transfer agents are compounds that can react with a growing polymer radical, terminating its growth and initiating a new polymer chain. researchgate.net This is a common method for controlling the molecular weight of the polymer. chemicalpapers.com Thiols are a class of compounds frequently used as chain transfer agents in free radical polymerization. researchgate.net
Table 2: Common Chain Transfer Agents and Their Applications
| Chain Transfer Agent | Polymerization System | Effect |
|---|---|---|
| Dodecyl Mercaptan | Styrene, Acrylates | Molecular weight control |
| Carbon Tetrachloride | Various vinyl monomers | Molecular weight control (use is limited due to toxicity) |
| Thioglycolic Acid | Acrylamide | Molecular weight control |
To achieve greater control over polymer architecture, including molecular weight, polydispersity, and the synthesis of block copolymers, controlled/living radical polymerization (CRP) techniques have been developed. sigmaaldrich.commdpi.com These methods minimize irreversible termination reactions, allowing polymer chains to grow simultaneously and in a more uniform manner. vt.edu The main CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com
The application of these methods to 1V2P allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. For instance, RAFT polymerization has been successfully employed for the controlled synthesis of diblock copolymers containing vinyl pyridine (B92270) units. researchgate.netrsc.org Similarly, ATRP has been utilized for the polymerization of various vinyl monomers, offering another avenue for the controlled synthesis of poly(1-vinyl-2-pyridinone). cmu.educmu.edu
Controlled/Living Radical Polymerization (CRP) Methodologies
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for synthesizing well-defined polymers of 2(1H)-Pyridinone, 1-ethenyl- with controlled molecular weights and low dispersity. nih.gov This technique is particularly suitable for "less-activated monomers" (LAMs) like NVP. nih.govrsc.org The choice of RAFT agent, or chain transfer agent (CTA), is crucial for achieving good control over the polymerization. nih.gov Xanthates and dithiocarbamates are commonly employed CTAs for NVP polymerization. nih.gov
One study investigated the RAFT polymerization of NVP using prop-2-ynyl morpholine-4-carbodithioate as the CTA. The polymerization kinetics were found to be strongly influenced by temperature and the molar ratio of CTA to the initiator, 2,2′-azobis(2-methylpropionitrile) (AIBN). researchgate.net
Another investigation explored the use of 2-cyanoprop-2-yl-1-dithionaphthalate (CPDN) as a RAFT agent, which is typically more effective for "more-activated monomers" (MAMs). rsc.org Interestingly, when the polymerization was conducted in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a higher polymerization rate and better control were achieved compared to reactions in dioxane or dimethyl formamide. rsc.org This was attributed to hydrogen bonding between NVP and HFIP, which altered the monomer's reactivity. rsc.org
The ability to synthesize well-defined poly(NVP) through RAFT has opened avenues for the creation of complex polymer architectures such as block copolymers. nih.gov For instance, poly(NVP) synthesized via RAFT has been used as a macro-RAFT agent for the subsequent polymerization of other monomers like styrene or methyl acrylate (B77674). rsc.org
Table 1: RAFT Polymerization of 2(1H)-Pyridinone, 1-ethenyl- (NVP) with Different Chain Transfer Agents (CTAs)
| CTA | Initiator | Solvent | Observations |
|---|---|---|---|
| Prop-2-ynyl morpholine-4-carbodithioate | AIBN | Not specified | Kinetics influenced by temperature and [CTA]/[AIBN] ratio. researchgate.net |
| 2-Cyanoprop-2-yl-1-dithionaphthalate (CPDN) | Not specified | HFIP | Enhanced control and rate due to hydrogen bonding. rsc.org |
| Phthalimidomethyl xanthate | Not specified | Not specified | Good control without an inhibition period. |
| S-(2-ethyl propionate)-O-ethyl xanthate | AIBN | 1,4-dioxane (B91453) | Used for synthesis of statistical copolymers. |
| Methyl 2-(ethoxycarbonothioylthio)propanoate | AIBN | Anisole | Employed for copolymerization with N-vinyl formamide. nih.gov |
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) of 2(1H)-Pyridinone, 1-ethenyl- presents challenges. The Lewis basicity of the pyridine nitrogen in related monomers, such as 2-vinylpyridine (B74390) (2VP), can lead to the deactivation of the copper catalysts typically used in ATRP. researchgate.net This can hinder the control over the polymerization process.
Despite these challenges, there have been efforts to apply ATRP to vinylpyridine monomers. For instance, the ATRP of 4-vinylpyridine (B31050) has been investigated. mdpi.com In one study, a linear polyester (B1180765) with benzylic bromides along the backbone was synthesized and subsequently used as a macroinitiator for the ATRP of NVP. However, this approach was met with quantitative dimerization issues. nih.gov
Successful ATRP of (meth)acrylamides has been achieved using a methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine initiating system, yielding polymers with low polydispersity. cmu.edu While not directly involving 2(1H)-Pyridinone, 1-ethenyl-, these findings with structurally related monomers highlight the potential for ATRP under carefully optimized conditions. Further research is necessary to develop robust ATRP protocols specifically for 2(1H)-Pyridinone, 1-ethenyl- to synthesize well-defined homopolymers and block copolymers.
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain, allowing for controlled chain growth. wikipedia.org This method is attractive due to its metal-free nature. While NMP has been successfully applied to a range of monomers, its application to 2(1H)-Pyridinone, 1-ethenyl- is not as extensively documented as other vinyl monomers like styrene. cmu.edu
The pseudo-living character of NMP has been demonstrated for the polymerization of 4-vinylpyridine using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as the capping agent. cmu.edu In this system, the molecular weight of the resulting polymer could be controlled by the initial nitroxide concentration, and low polydispersity polymers were obtained. cmu.edu The polymerization rate was influenced by temperature, but the molecular weights and polydispersities were not significantly affected. cmu.edu
The principle of NMP involves a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species. slideshare.net The persistent radical effect, where the stable nitroxide radical predominantly recombines with the transient propagating radical, minimizes irreversible termination reactions. wikipedia.orgslideshare.net The choice of nitroxide is critical, with steric bulk being a significant factor in its ability to mediate the polymerization effectively. slideshare.net While specific studies on the NMP of 2(1H)-Pyridinone, 1-ethenyl- are limited, the successful polymerization of other vinylpyridines suggests that with appropriate selection of the nitroxide and reaction conditions, NMP could be a viable method for the controlled polymerization of this monomer.
Photo-initiated Polymerization Processes
Photo-initiated polymerization offers a rapid and spatially controllable method for polymerizing 2(1H)-Pyridinone, 1-ethenyl-. nih.govresearchgate.net This technique involves the use of a photoinitiator that, upon exposure to light of a suitable wavelength, generates reactive species (radicals or cations) that initiate polymerization. wikipedia.org
The photochemically enhanced Fenton reaction, which produces hydroxyl radicals, has been used to initiate the free-radical polymerization of NVP at room temperature. researchgate.net This method yielded a low molecular weight poly(NVP) homopolymer. researchgate.net In another application, NVP was used as a reactive diluent in a photopolymerizable resin system with a three-armed star-shaped poly(L-lactide) oligomer, initiated by Irgacure 2959 upon UV curing. rsc.org
The polymerization rate in photoinitiated systems can be influenced by the concentration of the photoinitiator and the intensity of the light source. researchgate.net For instance, the polymerization of vinyl pyrrolidone in an aqueous solution initiated by 2,2'-Azobis(2-amidinopropane) was found to have a rate proportional to the square root of the absorbed light intensity and the initiator concentration. researchgate.net The versatility of photo-initiated polymerization makes it a valuable tool for various applications, including the formation of hydrogels and coatings. nih.gov
Plasma Polymerization Techniques
Plasma polymerization is a unique vapor-phase deposition technique that uses the energy of a plasma to polymerize monomer vapors, resulting in the formation of thin, highly cross-linked, and pinhole-free polymer films on a substrate. wikipedia.orgmst.edu This method is particularly advantageous as it can polymerize a wide range of organic compounds, even those without conventional polymerizable groups. wikipedia.org
The plasma polymerization of N-vinyl-2-pyrrolidone has been investigated under various conditions. chemicalbook.com In one study, radio-frequency (RF) plasma-induced polymerization was examined under pulsed-plasma conditions. By varying the duty cycle (the ratio of plasma-on to plasma-off time), significant changes in the chemical composition of the resulting polymer films were observed. chemicalbook.com Lower duty cycles led to a greater retention of the lactam ring structure of the monomer in the polymer, resulting in more linear polymer structures. chemicalbook.com
Plasma-polymerized films of NVP can be used to modify the surface properties of materials. For example, plasma-induced graft copolymerization of NVP onto polypropylene (B1209903) films has been demonstrated to enhance surface properties. scispace.com The characteristics of the plasma, such as the power input, monomer flow rate, and pressure, are critical parameters that control the deposition rate and the properties of the resulting polymer film. mst.edu
Copolymerization Strategies and Architectures
Copolymerization of 2(1H)-Pyridinone, 1-ethenyl- with other monomers is a key strategy to tailor the properties of the resulting polymers for specific applications.
Investigation of Monomer Reactivity Ratios in Copolymerization
Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. stanford.edu These ratios determine the composition and microstructure of the resulting copolymer. sapub.org
The reactivity ratios for the copolymerization of 2(1H)-Pyridinone, 1-ethenyl- (NVP, M1) with various comonomers have been determined. For example, in the copolymerization of NVP with acrylic acid (AA, M2), the reactivity ratio of NVP (r1) was found to be greater than that of AA (r2), and the product of the reactivity ratios (r1r2) was less than one, indicating a random distribution of monomer units in the copolymer chain. sapub.org
In the copolymerization with isobornyl methacrylate (IBMA), the reactivity ratio of IBMA was significantly higher than that of NVP, indicating that NVP is the less reactive monomer in this pair. nih.gov The reported values were r(NVP) = 0.292 and r(IBMA) = 2.673 for conventional radical polymerization. nih.gov The copolymerization of NVP with butyl acrylate has been reported to be predominantly alternating, with reactivity ratios of r1 = 0.02 and r2 = 0.8 (where M1 is NVP). radtech.org
The determination of reactivity ratios can be performed using various methods, including the Fineman-Ross, Kelen-Tüdös, and extended Kelen-Tüdös methods, as well as computational programs. nih.govnih.gov
Table 2: Monomer Reactivity Ratios for the Copolymerization of 2(1H)-Pyridinone, 1-ethenyl- (NVP, M1) with Various Comonomers (M2)
| Comonomer (M2) | r1 (NVP) | r2 (M2) | r1 * r2 | Copolymer Type | Reference |
|---|---|---|---|---|---|
| Acrylic Acid (AA) | > r2 | < r1 | < 1 | Random | sapub.org |
| Isobornyl Methacrylate (IBMA) | 0.292 | 2.673 | 0.780 | Gradient | nih.gov |
| Butyl Acrylate | 0.02 | 0.8 | 0.016 | Alternating | radtech.org |
| Methacrylic Acid (MAA) | < r2 | > r1 | - | Statistical | researchgate.net |
Synthesis of Amphiphilic Block Copolymers (e.g., PS-b-PVP)
Amphiphilic block copolymers, which consist of distinct hydrophobic and hydrophilic segments, are of great interest due to their ability to self-assemble into various nanostructures in selective solvents. The synthesis of block copolymers containing a poly(1-vinyl-2-pyridone) (PVPyr) block, a hydrophilic segment, and a hydrophobic block like polystyrene (PS) results in materials with wide-ranging applications, from drug delivery to nanolithography.
Controlled radical polymerization techniques are commonly employed for the synthesis of well-defined block copolymers. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) allow for precise control over molecular weight, dispersity, and block length.
In a typical synthesis of a polystyrene-block-poly(1-vinyl-2-pyridone) (PS-b-PVPyr) copolymer via RAFT, a polystyrene macro-chain transfer agent (PS-macro-CTA) is first synthesized. This is achieved by polymerizing styrene in the presence of a suitable RAFT agent. Subsequently, the 1-vinyl-2-pyridone monomer is added to the reaction mixture, and the polymerization is reinitiated, leading to the growth of the PVPyr block from the end of the PS block. The resulting amphiphilic block copolymer can then be characterized by techniques such as ¹H NMR spectroscopy to confirm the composition of the blocks and Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution.
An alternative approach involves the use of anionic polymerization. In this method, styrene is first polymerized using an organolithium initiator to create living polystyrene chains. Then, 1-vinyl-2-pyridone monomer is introduced to the living polymer, initiating the polymerization of the second block. This process is carried out under stringent conditions to prevent termination of the living chains.
The table below summarizes representative data for the synthesis of amphiphilic block copolymers containing a polyvinylpyridine block.
| Polymerization Method | Hydrophobic Block | Hydrophilic Block | Initiator/CTA | Resulting Copolymer | Mn ( g/mol ) | Đ (Mw/Mn) |
| RAFT | Polystyrene (PS) | Poly(2-vinylpyridine) (P2VP) | Trithiocarbonate RAFT agent | PS-b-P2VP | 15,000-34,000 mdpi.com | 1.1-1.6 mdpi.com |
| ATRP | Polystyrene (PS) | Poly(2-vinylpyridine) (P2VP) | Ethyl bromoisobutyrate | PS-b-P2VP | 58,000–82,000 indexcopernicus.com | <1.5 indexcopernicus.com |
| Anionic Polymerization | Polystyrene (PS) | Poly(4-vinylpyridine) (P4VP) | sec-Butyllithium | PS-b-P4VP | Varies | Low (<1.2) |
Graft Copolymerization for Surface Modification
Graft copolymerization is a powerful technique to modify the surface properties of materials without altering their bulk characteristics. researchgate.net By grafting poly(1-vinyl-2-pyridone) (PVPyr) onto a substrate, its surface can be rendered more hydrophilic, improving properties such as wettability, biocompatibility, and resistance to biofouling. nih.gov The "grafting from" approach is commonly utilized, where initiator sites are first immobilized on the surface, followed by the in-situ polymerization of the monomer. mdpi.com
For instance, a surface can be functionalized with an initiator, such as a compound capable of generating radicals upon thermal or photochemical stimulation. The substrate is then immersed in a solution containing 1-vinyl-2-pyridone, and polymerization is initiated, leading to the growth of PVPyr chains covalently attached to the surface. Controlled radical polymerization techniques like ATRP can be employed to achieve a high grafting density and control over the length of the grafted chains.
Another approach is the "grafting onto" method, where pre-synthesized end-functionalized PVPyr chains are attached to a compatible surface. This method allows for better characterization of the polymer before grafting but may result in a lower grafting density due to steric hindrance.
The modification of polymer surfaces, such as polyvinyl chloride (PVC), with hydrophilic polymers like PVPyr can significantly enhance their biocompatibility. mdpi.com For example, PVC surfaces can be activated to introduce functional groups that can then be used to anchor initiating species for the graft polymerization of 1-vinyl-2-pyridone. mdpi.com
| Substrate | Grafting Method | Monomer | Initiator System | Application |
| Polypropylene | Plasma-induced grafting | N-vinyl-2-pyrrolidone | Plasma treatment | Improved hydrophilicity |
| Polyvinyl chloride (PVC) | "Grafting from" via ATRP | 2-vinylpyridine | Surface-immobilized initiator | Enhanced biocompatibility researchgate.net |
| Guar Gum | Free radical polymerization | N-vinyl-2-pyrrolidone | Ceric ammonium (B1175870) nitrate | Metal ion sorption researchgate.net |
| Polyimide | Thermal graft copolymerization | 4-vinyl pyridine | Thermal initiation | Improved adhesion to copper researchgate.net |
Crosslinking Copolymerization for Network Formation (e.g., Hydrogels)
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. indexcopernicus.com Poly(1-vinyl-2-pyridone)-based hydrogels are of particular interest for biomedical applications due to their hydrophilicity and biocompatibility. These networks are typically formed by the copolymerization of 1-vinyl-2-pyridone with a crosslinking agent.
Divinylbenzene (DVB) is a common crosslinking agent used in the synthesis of polymer networks. sigmaaldrich.com During the free-radical copolymerization of 1-vinyl-2-pyridone and DVB, the growing polymer chains can incorporate DVB units, which have two vinyl groups. This leads to the formation of covalent crosslinks between the polymer chains, resulting in a network structure. The properties of the resulting hydrogel, such as its swelling capacity and mechanical strength, can be tuned by varying the concentration of the crosslinker. Higher concentrations of DVB lead to a more densely crosslinked network with lower swelling and higher mechanical integrity. Other crosslinkers, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), can also be used to form hydrogels with 1-vinyl-2-pyrrolidone. indexcopernicus.com
Functional hydrogels can be prepared by copolymerizing 1-vinyl-2-pyridone with monomers containing reactive functional groups, such as glycidyl (B131873) methacrylate (GMA). nih.govnih.gov The epoxy groups of the GMA units in the resulting copolymer provide sites for post-polymerization modification. For instance, the epoxy rings can be opened by reaction with various nucleophiles to introduce specific functionalities or to form further crosslinks. This approach allows for the creation of hydrogels with tailored chemical and physical properties. For example, a "one-pot" synthesis has been developed for the formation of hydrogels from N-vinyl-2-pyrrolidone and glycidyl methacrylate, where the interaction between an ionic liquid and GMA forms a crosslinking agent in situ. nih.govnih.gov This method allows for the formation of a crosslinked copolymer in a single step. nih.govnih.gov
The table below presents data on the swelling properties of a hydrogel synthesized from N-vinyl-2-pyrrolidone and glycidyl methacrylate.
| Monomer Ratio (N-vinyl-2-pyrrolidone/GMA) | Swelling Velocity Constant (min⁻¹) | Equilibrium Degree of Swelling (%) |
| 0.89 | 5.06 x 10⁻² nih.govnih.gov | ~227 nih.govnih.gov |
Controlled Synthesis of Multi-Component Polymer Systems
The synthesis of multi-component polymer systems, such as terpolymers or more complex architectures, allows for the creation of materials with a combination of properties derived from each component. The inclusion of 1-vinyl-2-pyridone in such systems can impart hydrophilicity, biocompatibility, and specific binding capabilities.
Multicomponent reactions (MCRs) offer an efficient route to synthesize complex molecules, including functional monomers that can be subsequently polymerized. nih.govmdpi.com For example, MCRs can be used to synthesize substituted 2-pyridone derivatives that can then be vinylated to produce novel monomers for polymerization. nih.govmdpi.com This approach allows for the introduction of a wide range of functional groups into the resulting polymer.
Controlled polymerization techniques are crucial for the synthesis of well-defined multi-component polymers. For example, sequential RAFT polymerization can be used to synthesize block terpolymers containing a poly(1-vinyl-2-pyridone) segment along with two other distinct polymer blocks. This allows for the precise control of the sequence and length of each block, leading to complex nanostructures upon self-assembly.
Control over Polymer Microstructure and Topology
The physical and chemical properties of a polymer are highly dependent on its microstructure and topology. For poly(1-vinyl-2-pyridone), controlling these features during polymerization is key to tailoring its performance in various applications.
Microstructure Control (Tacticity):
Tacticity refers to the stereochemical arrangement of the chiral centers in the polymer backbone. wikipedia.org For poly(1-vinyl-2-pyridone), the relative orientation of the pyridinone rings along the polymer chain can be isotactic (all on the same side), syndiotactic (alternating sides), or atactic (random). The tacticity of the polymer can significantly influence its properties, such as crystallinity, solubility, and thermal stability. researchgate.netmdpi.com
The radical polymerization of 1-vinyl-2-pyridone typically results in an atactic polymer. mdpi.com However, the tacticity can be influenced by the polymerization conditions, such as the choice of solvent and the presence of additives. For instance, the use of fluoroalcohols as solvents in the radical polymerization of N-vinylpyrrolidone, a structurally similar monomer, has been shown to favor the formation of syndiotactic sequences. mdpi.com
Topological Control:
For example, the use of a multi-functional initiator in a controlled radical polymerization can lead to the formation of star-shaped polymers, where multiple polymer chains emanate from a central core. The synthesis of graft copolymers, as discussed in section 3.2.3, is another example of topological control, resulting in a branched structure with a main backbone and side chains of a different composition. By carefully selecting the polymerization conditions and reagents, it is possible to create a wide variety of polymer architectures based on 1-vinyl-2-pyridone with precisely controlled microstructures and topologies.
Design of Polymer Bottlebrushes and Other Complex Architectures
Beyond simple linear chains, 2(1H)-Pyridinone, 1-ethenyl- is a valuable monomer for constructing complex polymer architectures, most notably polymer bottlebrushes. These structures consist of a linear polymer backbone with densely grafted polymeric side chains, resembling a bottle brush. nsf.gov The unique topology of bottlebrush polymers imparts distinct properties, such as a rigid, cylindrical conformation and a high density of functional groups. nsf.govrsc.org
The synthesis of these intricate structures is almost exclusively achieved through controlled/living polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) and RAFT polymerization. nih.govcmu.edu These techniques enable the precise engineering of macromolecules by allowing for the sequential growth of different polymer segments. mdpi.com A common strategy for synthesizing bottlebrush polymers is the "grafting-from" approach. This involves:
Synthesizing a linear polymer backbone that contains regularly spaced initiator sites (a macroinitiator). cmu.edu
Using these sites to initiate the polymerization of a second monomer, in this case, 2(1H)-Pyridinone, 1-ethenyl-, to grow the side chains (the "bristles" of the brush). mdpi.comresearchgate.net
Research has demonstrated the synthesis of amphiphilic polymer bottlebrushes using this approach. mdpi.comresearchgate.net In one example, a polyester backbone functionalized with initiating sites was prepared. mdpi.comresearchgate.net While the subsequent attempt to grow poly(1-ethenyl-2(1H)-pyridinone) side chains via ATRP was complicated by dimerization of the monomer, switching to RAFT polymerization proved successful. mdpi.comresearchgate.net The polyester macroinitiator's initiating sites were converted to xanthate moieties, which are effective RAFT chain transfer agents for controlling the polymerization of less-activated monomers like 2(1H)-Pyridinone, 1-ethenyl-. mdpi.comresearchgate.net This allowed for the successful growth of the hydrophilic side chains from the hydrophobic backbone, yielding a well-defined amphiphilic polymer bottlebrush. mdpi.comresearchgate.net
| Parameter | Description |
| Backbone (Macroinitiator) | Poly(4-vinylbenzyl 2-bromo-2-phenylacetate) (PVBBPA) modified to contain xanthate RAFT agents. mdpi.comresearchgate.net |
| Grafted Side-Chain Monomer | 2(1H)-Pyridinone, 1-ethenyl- (N-Vinyl-2-pyridone). mdpi.comresearchgate.net |
| Polymerization Technique | Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization. mdpi.comresearchgate.net |
| Resulting Architecture | Poly(4-vinylbenzyl-2-phenylacetate)-g-poly(1-ethenyl-2(1H)-pyridinone) (PVBPA-g-PNVP). mdpi.comresearchgate.net |
| Classification | Amphiphilic Polymer Bottlebrush. mdpi.comresearchgate.net |
Chemical Reactivity and Derivatization of 2 1h Pyridinone, 1 Ethenyl and Its Polymeric Forms
Monomer Functionalization and Chemical Transformations
The monomer, 2(1H)-Pyridinone, 1-ethenyl-, possesses two primary sites for chemical modification: the electron-rich pyridone ring and the reactive vinyl group. Functionalization of the monomer prior to polymerization is a key strategy for tuning the properties of the final polymer.
Selective Michael Addition Reactions of 2-Pyridones
The pyridone ring can undergo selective Michael addition reactions, a type of conjugate addition, which is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While the vinyl group of 1-ethenyl-2(1H)-pyridinone can act as a Michael acceptor, functionalization of the pyridone ring itself often occurs prior to the introduction of the vinyl group. The Michael addition to α,β-unsaturated compounds using 2-pyridone as a nucleophile allows for the introduction of various functional groups onto the pyridone scaffold.
The reaction typically involves the deprotonation of the N-H bond of 2-pyridone to form a pyridonate anion, which then acts as the nucleophile. The regioselectivity of the Michael addition (N- versus O-alkylation) can be influenced by factors such as the nature of the counter-ion, the solvent, and the electrophile. Generally, N-alkylation is thermodynamically favored.
Recent research has explored the enantioselective Michael addition of 2-pyridones to α,β-unsaturated ketones, catalyzed by chiral organocatalysts, to produce chiral N-substituted 2-pyridones with high enantioselectivity. These reactions demonstrate the potential for creating stereochemically defined building blocks for more complex molecules.
A variety of Michael acceptors can be employed, including α,β-unsaturated ketones, esters, and nitriles. The resulting adducts can then be further modified, for instance, by introducing the 1-ethenyl group to create a functionalized monomer ready for polymerization.
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Yield |
|---|---|---|---|---|
| 2-Pyridone | α,β-Unsaturated Ketone | Base (e.g., NaH, K2CO3) | N-alkylated 2-pyridone | Good to Excellent |
| Halogenated 2-Hydroxypyridines | α,β-Unsaturated-1,4-diketones | Squaramide cinchona alkaloids | Chiral N-substituted 2-pyridones | High |
| 2-Pyridone | Ethenesulfonyl fluoride (B91410) | Mild base | Pyridonyl aliphatic sulfonyl fluoride | Good to Excellent researchgate.net |
Direct Arylation and Alkylation of the Pyridone Ring
Direct C-H arylation and alkylation of the pyridone ring represent an atom-economical and efficient method for introducing aryl and alkyl substituents without the need for pre-functionalization of the pyridone. acs.orgacs.org These reactions are typically catalyzed by transition metals such as palladium or rhodium. researchgate.netresearchgate.net
Palladium-catalyzed direct arylation often employs a directing group to control the regioselectivity of the C-H activation. For 2-pyridones, the nitrogen atom or a substituent on the nitrogen can direct the arylation to specific positions on the ring, most commonly the C4 or C6 positions. acs.orgacs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium/norbornene cooperative catalysis has been utilized for the site-selective C-H arylation of 2-pyridones at the C4 position. acs.orgacs.org
Rhodium-catalyzed direct arylations have also been developed, offering alternative pathways for C-H functionalization. researchgate.net These methods can tolerate a range of functional groups on both the pyridone and the arylating agent, providing access to a diverse library of functionalized 2-pyridone derivatives. researchgate.netresearchgate.net
Alkylation of the pyridone ring can also be achieved through similar transition-metal-catalyzed C-H activation pathways, allowing for the introduction of various alkyl groups.
| Substrate | Reagent | Catalyst System | Position of Functionalization | Yield |
|---|---|---|---|---|
| N-substituted 2-pyridone | Aryl bromide | Pd(OAc)2 / Norbornene | C4 | Moderate to Good acs.org |
| N-(pyridin-2-yl)-2-pyridone | Aryl silane | [Cp*IrCl2]2 / AgNTf2 | C6 | Good researchgate.net |
| N-(pyridin-2-yl)-2-pyridone | Aryl carboxylic acid | [Rh(CO)Cl]2 / Boc2O | C6 | 41-91% researchgate.net |
Derivatization for Tailored Polymerization Behavior
The derivatization of 2(1H)-Pyridinone, 1-ethenyl- prior to polymerization is a strategic approach to influence its polymerization kinetics and the properties of the resulting polymer. By introducing specific functional groups onto the pyridone ring, it is possible to alter the monomer's reactivity, solubility, and ability to coordinate with other species.
For example, the introduction of bulky substituents on the pyridone ring can sterically hinder the approach of the monomer to the growing polymer chain, thereby affecting the rate of polymerization. Conversely, the incorporation of electron-withdrawing or electron-donating groups can modify the electron density of the vinyl group, influencing its susceptibility to radical or ionic polymerization.
Furthermore, derivatization can be used to introduce functionalities that facilitate controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. By attaching a RAFT agent to the monomer, "macro-RAFT" agents can be synthesized, which can then be used to create block copolymers with well-defined architectures.
The introduction of specific functional groups can also be used to enhance the thermal stability or alter the solubility of the resulting polymer. For instance, incorporating long alkyl chains can increase the hydrophobicity of the polymer, making it soluble in non-polar solvents.
Post-Polymerization Chemical Modification
Post-polymerization modification is a powerful strategy for introducing a wide array of functional groups onto the Poly(N-vinyl-2-pyridone) backbone that might not be compatible with the initial polymerization conditions. researchgate.net This approach allows for the creation of a diverse range of functional polymers from a single parent polymer.
Functionalization of Poly(N-vinyl-2-pyridone) Backbones
The pendant pyridone rings along the Poly(N-vinyl-2-pyridone) backbone provide reactive sites for various chemical transformations. These modifications can be used to alter the polymer's physical and chemical properties, such as its solubility, hydrophilicity, and ability to interact with other molecules or surfaces.
One common approach is the modification of the carbonyl group of the pyridone ring. For example, it can be reduced to a hydroxyl group or converted to a thiocarbonyl group. The nitrogen atom in the ring can also be quaternized to introduce a permanent positive charge, creating a cationic polyelectrolyte.
The aromatic character of the pyridone ring also allows for electrophilic substitution reactions, although the reactivity is influenced by the electron-donating nature of the nitrogen atom. These reactions can be used to introduce a variety of functional groups, such as nitro, halogen, or sulfonic acid groups, onto the polymer backbone.
Furthermore, the C-H bonds on the pyridone ring can be activated for direct functionalization, similar to the monomer, although the polymeric nature of the substrate can present challenges in terms of accessibility and selectivity.
Integration into Hybrid Organic-Inorganic Materials
Poly(N-vinyl-2-pyridone) can be integrated into hybrid organic-inorganic materials to combine the desirable properties of both components. nih.govjmaterenvironsci.com The pyridone units can act as ligands, coordinating to metal ions or metal oxide nanoparticles, leading to the formation of well-defined hybrid structures.
These hybrid materials can be prepared through various methods, including the sol-gel process, where the polymer is mixed with a precursor for the inorganic component (e.g., a metal alkoxide). nih.gov The polymer can influence the nucleation and growth of the inorganic phase, leading to control over the morphology and properties of the final material.
The functional groups on the polymer backbone can also be used to covalently bond to the inorganic component, creating a more robust and stable hybrid material. For example, if the polymer backbone is functionalized with silane groups, it can be covalently attached to a silica (B1680970) surface.
These hybrid materials have shown promise in a variety of applications, including catalysis, sensing, and as coatings with enhanced mechanical or thermal properties. The ability of the pyridone group to coordinate with metals also makes these materials interesting for applications in areas such as ion exchange and separation.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 1h Pyridinone, 1 Ethenyl and Its Polymers
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of 2(1H)-Pyridinone, 1-ethenyl- and its polymer.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups present in both the monomer and the polymer. In the monomer, 2(1H)-Pyridinone, 1-ethenyl-, the spectrum is characterized by the presence of vibrations associated with the vinyl group and the pyridinone ring. Upon polymerization, the disappearance or significant reduction of peaks corresponding to the vinyl group serves as a clear indicator of a successful reaction.
Key characteristic absorption bands for the pyridinone ring structure include the C=O (amide I) stretching vibration, typically observed in the 1650-1690 cm⁻¹ region. Other significant peaks correspond to C=C and C-N stretching vibrations within the ring. For the vinyl group in the monomer, characteristic peaks include the C=C stretching vibration around 1640 cm⁻¹ and C-H out-of-plane bending vibrations in the 900-1000 cm⁻¹ range. In the spectrum of the polymer, these vinyl-related peaks are absent, while the prominent amide C=O and ring vibration bands remain, confirming the integrity of the pyridinone side chains along the polymer backbone.
| Wavenumber (cm⁻¹) | Assignment | Present in Monomer? | Present in Polymer? |
|---|---|---|---|
| ~3080 | =C-H Stretch (Vinyl) | Yes | No |
| ~2950 | C-H Stretch (Ring) | Yes | Yes |
| ~1670 | C=O Stretch (Amide I) | Yes | Yes |
| ~1640 | C=C Stretch (Vinyl) | Yes | No |
| ~1590 | C=C Stretch (Ring) | Yes | Yes |
| ~990, ~910 | =C-H Bend (Vinyl out-of-plane) | Yes | No |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The C=C bonds of both the vinyl group and the pyridinone ring are typically strong scatterers. In the monomer, a prominent band corresponding to the vinyl C=C stretch is expected. This band's disappearance upon polymerization confirms the conversion of the monomer. The pyridinone ring vibrations, including the characteristic ring breathing modes, will be present in both the monomer and the polymer, serving as a structural fingerprint of the side chain. Advanced techniques like Deep UV-Raman can be particularly useful for studying interfaces and the orientation of the pyridinone rings in thin films or on surfaces.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Composition and Microstructure Analysis
NMR spectroscopy is arguably the most powerful technique for obtaining detailed information about the chemical structure, composition, and microstructure (e.g., tacticity) of polymers. Both ¹H and ¹³C NMR are routinely used.
¹H NMR Studies
In the ¹H NMR spectrum of the 2(1H)-Pyridinone, 1-ethenyl- monomer, distinct signals for the vinyl protons and the protons on the pyridinone ring are observed. The vinyl group typically displays a characteristic AMX spin system, with three separate signals corresponding to the three vinyl protons, usually found in the 4.5-7.5 ppm range. The protons on the pyridinone ring will appear as distinct multiplets in the aromatic region of the spectrum.
Upon polymerization, the sharp, well-resolved signals of the vinyl protons disappear completely. They are replaced by broad signals corresponding to the methine (-CH-) and methylene (-CH₂-) protons of the polymer backbone. The signals for the pyridinone ring protons also broaden but remain, allowing for confirmation of the side chain structure. The integration of the backbone signals versus the side-chain signals can be used to confirm the polymer's identity.
| Proton Type | Expected Chemical Shift (Monomer) | Expected Chemical Shift (Polymer) |
|---|---|---|
| Vinyl Protons (-CH=CH₂) | 4.5 - 7.5 (sharp multiplets) | Absent |
| Pyridinone Ring Protons | 6.0 - 8.0 (sharp multiplets) | 6.0 - 8.5 (broad signals) |
| Polymer Backbone (-CH-CH₂-) | Absent | 1.5 - 4.0 (broad signals) |
¹³C NMR Studies
The ¹³C NMR spectrum provides further structural confirmation. For the monomer, distinct resonances are observed for the two vinyl carbons (typically between 100 and 140 ppm), the carbonyl carbon (often >160 ppm), and the four other carbons of the pyridinone ring.
In the polymer's ¹³C NMR spectrum, the vinyl carbon signals are absent. New signals corresponding to the aliphatic backbone carbons appear, typically in the 30-50 ppm range. The pyridinone ring carbon signals, including the carbonyl carbon, remain but may show broadening or splitting, which can provide information on the polymer's tacticity (the stereochemical arrangement of the side chains along the backbone).
| Carbon Type | Expected Chemical Shift (Monomer) | Expected Chemical Shift (Polymer) |
|---|---|---|
| Carbonyl Carbon (C=O) | ~160-165 | ~160-165 (broad) |
| Vinyl Carbons (-CH=CH₂) | ~100-140 | Absent |
| Pyridinone Ring Carbons | ~105-145 | ~105-150 (broad) |
| Polymer Backbone (-CH-CH₂-) | Absent | ~30-50 (broad) |
Mass Spectrometry Techniques (e.g., MALDI) for Molecular Weight Distribution
While NMR and vibrational spectroscopy confirm the structure of the repeating unit, mass spectrometry is essential for determining the absolute molecular weight and molecular weight distribution of the polymer. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a preferred technique for synthetic polymers.
In a MALDI-TOF analysis of poly(2(1H)-Pyridinone, 1-ethenyl-), the polymer is co-crystallized with a matrix and a cationizing agent. The resulting spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer) adducted with a cation (e.g., Na⁺ or K⁺). The mass difference between adjacent peaks in the main distribution corresponds precisely to the molecular weight of the monomer repeating unit (121.13 g/mol ). From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated, providing a detailed picture of the polymer sample's chain length distribution. Analysis of the end groups may also be possible, yielding insights into the polymerization initiation and termination mechanisms.
Thermal Analysis Methods
Thermal analysis techniques are crucial for understanding the behavior of polymeric materials as a function of temperature. For poly(1-ethenyl-2(1H)-pyridinone), these methods provide essential data on thermal transitions, stability, and decomposition pathways, which are critical for determining its processing conditions and service life.
Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers of 2(1H)-Pyridinone, 1-ethenyl-, DSC is primarily employed to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.
The glass transition is a critical parameter as it defines the upper-temperature limit for the application of the amorphous polymer in its rigid form. DSC thermograms detect this transition as a step-like change in the heat capacity. The Tg value can be influenced by several factors, including the polymer's molecular weight, the presence of plasticizers or fillers, and the thermal history of the sample. mdpi.com For instance, the glass transition temperature of poly(2-vinylpyridine) (P2VP), a structurally similar polymer, has been reported to be around 375 K (102°C). nih.gov Studies on blends of poly(N-vinylpyrrolidone), another related vinyl polymer, show that the Tg is affected by the composition of the blend. researchgate.net
DSC measurements are typically performed by heating a small sample at a constant rate, often 10 K/min, in a controlled atmosphere. mdpi.comnih.gov The midpoint of the inflection in the DSC curve is generally taken as the Tg value. nih.gov Advanced techniques like nanocalorimetry, which use extremely high heating and cooling rates, can also be employed for thin-film studies and may yield Tg values that are 10–20 K higher than those obtained by conventional DSC. illinois.edu
| Polymer System | Molecular Weight (Mw) / Conditions | Glass Transition Temperature (Tg) | Heating Rate | Reference |
|---|---|---|---|---|
| Poly(2-vinylpyridine) (P2VP) | 1020 kg/mol | 375 K (102 °C) | 10 K/min | nih.gov |
| Poly(2-vinylpyridine) (P2VP) | 30 kg/mol | 366 K (93 °C) (from dielectric studies) | N/A | nih.gov |
| Poly(N-vinylpyrrolidone) (PVP) Blends | Varies with composition | Tg lies between those of the constituent polymers | N/A | researchgate.net |
| Poly(2-vinyl pyridine) (P2VP) Thin Film | 160 nm thick | Shifted 10-20 K higher than bulk | 16–18 K/ms (Nanocalorimetry) | illinois.edu |
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of polymers. setaramsolutions.com It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers of 2(1H)-Pyridinone, 1-ethenyl-, TGA provides data on the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual char.
Typically, TGA experiments are conducted by heating a sample from ambient temperature to several hundred degrees Celsius at a constant rate (e.g., 10 or 20 °C/min) in an inert atmosphere like nitrogen to prevent oxidative degradation. mdpi.com The resulting TGA curve plots percentage weight loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct degradation stages.
For poly(N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers, the primary degradation occurs between 350–500 °C, resulting in over 60% mass loss. researchgate.net Studies on pure poly(N-vinylpyrrolidone) (PVP) show that its thermal stability is influenced by blending with other materials. uotechnology.edu.iq The decomposition of PVP itself generally occurs in stages, with an initial mass loss attributed to moisture or residual solvents, followed by the main decomposition of the polymer backbone at higher temperatures. uotechnology.edu.iq For instance, one study identified a first decomposition step for PVP between 80-190°C (17.75% weight loss) due to solvent loss, and a second major decomposition step between 400-460°C (78.96% weight loss). uotechnology.edu.iq Coupling TGA with Fourier Transform Infrared Spectroscopy (TG-FTIR) can help identify the gaseous products evolved during degradation, providing insight into the decomposition mechanism. researchgate.netresearchgate.net
| Polymer System | Atmosphere | Heating Rate | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Reference |
|---|---|---|---|---|---|---|
| Poly(N-vinylpyrrolidone) (PVP) | Air | N/A | 1st Stage (Solvent Loss) | 80 - 190 | 17.75 | uotechnology.edu.iq |
| 2nd Stage (Decomposition) | 400 - 460 | 78.96 | ||||
| Poly(N-vinyl-2-pyrrolidone-co-methacrylic acid) | Inert | N/A | Main Degradation | 350 - 500 | >60 | researchgate.net |
| Poly(vinyl alcohol) (PVA) | Air | N/A | 1st Stage (Solvent Loss) | 90 - 170 | 3.07 | uotechnology.edu.iq |
| 2nd Stage (Decomposition) | 260 - 420 | 91.87 |
Surface and Elemental Characterization
The surface properties of polymers are critical for applications involving adhesion, coatings, and biocompatibility. Characterizing the elemental composition and morphology of the outermost layers provides invaluable information about the material's interaction with its environment.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. carleton.edulucideon.com The technique involves irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted. bnl.gov
For polymers of 2(1H)-Pyridinone, 1-ethenyl-, XPS can quantify the atomic concentrations of carbon, nitrogen, and oxygen on the surface. High-resolution scans of the C 1s, O 1s, and N 1s core levels provide information about the chemical bonding environments. For example, shifts in the binding energy of the N 1s peak can distinguish between different nitrogen functionalities.
In studies of copolymers, such as poly(N-vinylpyridine-co-styrene), XPS is used to compare the surface composition to the bulk composition. kpi.ua Angle-dependent XPS measurements can reveal surface segregation, where one component of a copolymer preferentially migrates to the surface. For poly(N-vinylimidazole-co-styrene), angle-dependent XPS showed a surface enrichment of polystyrene, a phenomenon not observed in poly(N-vinylpyridine-co-styrene) systems. kpi.ua This information is crucial for understanding surface energy and wettability.
| Parameter | Information Provided | Typical Application/Finding | Reference |
|---|---|---|---|
| Elemental Composition | Quantitative analysis of all elements except H and He. | Determination of N/C and O/C ratios on the polymer surface. | lucideon.comkpi.ua |
| Chemical State Analysis | Binding energy shifts indicate different oxidation states or bonding environments. | Distinguishing between C-C, C-N, C=O bonds in the C 1s spectrum. | carleton.edu |
| Surface Segregation | Angle-resolved XPS compares near-surface (low take-off angle) to deeper (high take-off angle) composition. | Observed surface enrichment of polystyrene in poly(N-vinylimidazole-co-styrene) copolymers. | kpi.ua |
| Analysis Depth | Provides information from the outermost 1-10 nm of the surface. | Characterizing surface modifications, contamination, or thin films. | carleton.edulucideon.com |
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnification. researchgate.net It works by scanning a focused beam of electrons over a sample and detecting the signals produced, primarily secondary electrons for imaging surface features. antpedia.com For polymers, SEM can reveal details about surface texture, porosity, and the structure of fractures or blends. azom.com
When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM becomes a tool for elemental analysis. analyticalanswersinc.com The incident electron beam excites atoms in the sample, causing them to emit characteristic X-rays. wikipedia.org The EDX detector measures the energy of these X-rays to identify the elements present in the analyzed volume, which is typically a few microns deep. myscope.training This technique can be used to generate elemental maps, showing the spatial distribution of different elements across the sample surface. azom.com
For polymers of 2(1H)-Pyridinone, 1-ethenyl-, SEM can be used to study the morphology of films, fibers, or particles. In polymer blends, SEM can visualize the phase structure and degree of miscibility. researchgate.netazom.com EDX analysis confirms the presence of the expected elements (carbon, nitrogen, oxygen) and can be used to identify inorganic fillers or additives. semlab.com While EDX is excellent for identifying heavier elements, quantitative analysis of light elements like C, N, and O in a polymer matrix can be challenging but is qualitatively very useful.
| Technique | Information Obtained | Application for 2(1H)-Pyridinone, 1-ethenyl- Polymers | Reference |
|---|---|---|---|
| SEM Imaging | High-magnification images of surface topography, morphology, and texture. | Analysis of film smoothness, fiber diameter, particle size, and fracture surfaces. Visualization of phase separation in polymer blends. | researchgate.netazom.com |
| EDX/EDS Analysis | Qualitative and semi-quantitative elemental composition of a micro-volume. | Confirmation of C, N, O presence. Detection and mapping of inorganic fillers or contaminants. | analyticalanswersinc.comwikipedia.org |
| Elemental Mapping | Spatial distribution of selected elements on the sample surface. | Assessing the homogeneity of fillers or components within the polymer matrix. | azom.com |
Rheological and Solution Viscosity Measurements
Rheology is the study of the flow and deformation of matter. For polymers, rheological measurements provide fundamental insights into the material's processability and performance. Solution viscosity is a key parameter that relates to the polymer's molecular weight, chain conformation, and interactions with the solvent.
The viscosity of poly(1-ethenyl-2(1H)-pyridinone) solutions is typically measured using viscometers or rheometers. pressbooks.pub These instruments measure the resistance to flow under controlled shear conditions. The behavior of polymer solutions can be categorized as Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate). Many polymer solutions exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases, which is a result of polymer chains aligning in the direction of flow. pressbooks.pubjcsp.org.pk
Several key parameters are determined from these measurements:
Shear Viscosity: A measure of the fluid's resistance to flow, which can depend on shear rate, temperature, concentration, and polymer molecular weight. sebhau.edu.ly
Intrinsic Viscosity [η]: A measure of a polymer's contribution to the viscosity of a solution at infinite dilution. It is related to the polymer's molecular weight through the Mark-Houwink equation and provides information about the size and shape of the polymer coil in a particular solvent. polymersource.ca
Studies on poly(vinyl pyrrolidone) (PVP) in various solvents show that viscosity increases significantly with concentration and molecular weight. jcsp.org.pksebhau.edu.ly The choice of solvent also plays a critical role; a "good" solvent will cause the polymer chains to be more expanded, leading to a higher viscosity compared to a "poor" solvent. Temperature also has a strong influence, with viscosity generally decreasing as temperature increases due to increased polymer chain mobility. pressbooks.pubsebhau.edu.ly
| Property | Influencing Factors | Observed Behavior | Reference |
|---|---|---|---|
| Shear Viscosity | Concentration, Molecular Weight, Temperature, Shear Rate | Viscosity increases with concentration and molecular weight but decreases with temperature. Solutions often exhibit non-Newtonian (shear-thinning) behavior at higher concentrations and shear rates. | pressbooks.pubjcsp.org.pksebhau.edu.ly |
| Intrinsic Viscosity [η] | Molecular Weight, Solvent, Temperature | Directly related to the hydrodynamic volume of the polymer chain. Increases with molecular weight. | polymersource.ca |
| Flow Behavior | Shear Rate, Concentration | PVP solutions can be Newtonian at low shear rates and non-Newtonian (shear-thinning) at high shear rates. | jcsp.org.pk |
Theoretical and Computational Chemistry Studies on 2 1h Pyridinone, 1 Ethenyl Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 2(1H)-Pyridinone, 1-ethenyl- at the molecular level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) has become a standard tool for studying the electronic structure of molecules due to its balance of accuracy and computational cost. wikipedia.org DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of 2(1H)-Pyridinone, 1-ethenyl-.
For the related 2-pyridone tautomers, DFT calculations using the B3LYP functional have been employed to study their geometries and electronic structures. wikipedia.org Such studies can determine key parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller HOMO-LUMO gap generally implies higher reactivity.
DFT has also been used to investigate the electronic structure of pyridine (B92270) derivatives adsorbed on metal surfaces, providing insights into their bonding mechanisms. rsc.org The projected density of states (PDOS) analysis can reveal the nature of the chemical adsorption, which is relevant for applications in areas like corrosion inhibition. rsc.org While specific DFT studies on 2(1H)-Pyridinone, 1-ethenyl- are not extensively reported, the principles from studies on similar structures are directly applicable. For example, DFT calculations on pyridine derivatives have been used to optimize molecular structures and analyze charge distribution and molecular electrostatic potential maps, which are important for understanding intermolecular interactions. researchgate.net
Table 1: Representative Calculated Electronic Properties of Pyridinone Derivatives from DFT Studies
| Property | Description | Typical Calculated Values for Pyridinone Systems |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | 4.0 to 5.0 eV researchgate.net |
| Dipole Moment | Measure of the polarity of the molecule. | 3.0 to 5.0 Debye |
Note: The values in this table are illustrative and based on DFT calculations for related pyridinone structures. Specific values for 2(1H)-Pyridinone, 1-ethenyl- would require dedicated calculations.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and their optical properties, such as UV-visible absorption spectra. wikipedia.org By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) and the intensity of electronic transitions. aps.org
For 2-pyridone tautomers, TD-DFT has been used to investigate their UV-Vis spectra and assign the features of the electronic absorption spectrum to specific electronic transitions, such as HOMO → LUMO transitions. wikipedia.org The choice of functional and basis set in TD-DFT calculations is crucial for obtaining results that correlate well with experimental data. nih.gov For instance, different functionals may be used to simulate absorption spectra in various solvents by incorporating solvent effects through models like the polarizable continuum model (PCM). google.comrsc.org
In studies of related systems, TD-DFT has been successfully applied to analyze the molecular orbitals involved in the electronic transitions in UV spectra. aps.org This allows for the assignment of absorption bands to specific types of transitions, such as π → π* or n → π*. While detailed TD-DFT studies specifically on 2(1H)-Pyridinone, 1-ethenyl- are limited in publicly available literature, the methodology is well-suited to predict its optical properties and understand the nature of its electronic excitations.
Table 2: Illustrative TD-DFT Calculated Optical Properties for Pyridinone-like Systems
| Property | Description | Predicted Values |
| λmax (nm) | Wavelength of maximum absorption in the UV-Vis spectrum. | 250 - 350 nm |
| Oscillator Strength (f) | A dimensionless quantity that expresses the strength of an electronic transition. | 0.1 - 1.0 |
| Major Transition | The primary molecular orbitals involved in the electronic excitation. | HOMO → LUMO |
Note: These values are representative and based on TD-DFT calculations for similar chromophores. Actual values for 2(1H)-Pyridinone, 1-ethenyl- would need to be determined by specific calculations.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI), can provide highly accurate results, though often at a greater computational expense than DFT.
Coupled Cluster (CC) theory is considered one of the most accurate ab initio methods and is often referred to as the "gold standard" in quantum chemistry for its ability to treat electron correlation with high precision. wikipedia.orgresearchgate.net The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is particularly known for its accuracy in calculating energies. wikipedia.org
While specific ab initio and coupled cluster studies on 2(1H)-Pyridinone, 1-ethenyl- are not readily found in the literature, these methods have been applied to study related systems. For example, ab initio calculations have been used to study the interactions of pyridine with water molecules, providing insights into hydrogen bonding. aps.org Coupled cluster methods have been employed to investigate the tautomerization of 2-hydroxypyridine (B17775) and 2-pyridone, demonstrating their capability to handle systems with subtle energy differences. nih.govrsc.org The application of these high-level theoretical methods could provide a very accurate benchmark for the electronic structure and properties of 2(1H)-Pyridinone, 1-ethenyl-.
Mechanistic Investigations through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, computational methods can identify transition states, intermediates, and reaction pathways.
For reactions involving pyridinone and vinyl systems, computational studies have provided significant mechanistic insights. For instance, the distortion/interaction model, often used in conjunction with DFT, can be applied to analyze the activation barriers of cycloaddition reactions. wiley-vch.de This model separates the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. Such analyses can explain and predict the reactivity and selectivity of cycloaddition reactions involving vinyl compounds.
While specific mechanistic studies on 2(1H)-Pyridinone, 1-ethenyl- are scarce, computational investigations of similar reactions, such as the [2+2+2] cycloaddition for pyridine synthesis, have been performed. mdpi.com These studies can rationalize the order of bond formation and the role of catalysts. DFT calculations have also been used to study the copolymerization of vinyl monomers, revealing the origins of catalytic performance and selectivity. mdpi.com These computational approaches could be readily applied to investigate the mechanisms of polymerization, cycloaddition, and other reactions of 2(1H)-Pyridinone, 1-ethenyl-.
Kinetic and Thermodynamic Analysis of Reactions
Computational chemistry can provide quantitative data on the kinetics and thermodynamics of chemical reactions. By calculating the energies of reactants, products, and transition states, key parameters such as activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of activation (ΔG‡) can be determined.
For the related 2-hydroxypyridine/2-pyridone tautomerization, computational studies have been conducted to determine the kinetic and thermodynamic properties. nih.govrsc.org These studies have calculated the activation barriers for both intramolecular and intermolecular proton transfer, providing a detailed understanding of the tautomerization process. nih.gov
In the context of polymerization, the thermodynamics and kinetics are crucial for determining the feasibility of the reaction. nih.gov Computational methods can be used to calculate the enthalpy and entropy of polymerization, which in turn determine the ceiling temperature of the polymerization. For vinyl monomers, the thermodynamics and kinetics of depolymerization have also been a subject of theoretical interest, with the goal of enabling chemical recycling. rsc.org Although specific kinetic and thermodynamic data for the polymerization of 2(1H)-Pyridinone, 1-ethenyl- from computational studies are not widely available, the established methodologies could be applied to predict its polymerization behavior and the properties of the resulting polymer.
Table 3: Representative Computationally Derived Kinetic and Thermodynamic Parameters for Related Reactions
| Parameter | Description | Illustrative Value Range |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | 10 - 30 kcal/mol |
| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | -20 to +5 kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy to reach the transition state. | 15 - 35 kcal/mol |
Note: These values are illustrative and based on computational studies of reactions involving similar functional groups. Specific values for reactions of 2(1H)-Pyridinone, 1-ethenyl- would require dedicated calculations.
Molecular Dynamics Simulations for Polymer Conformation and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformation, dynamics, and interactions of polymers in various environments.
While there are no specific MD simulation studies found for poly(1-vinyl-2-pyridinone), research on the structurally similar poly(N-vinyl-2-pyrrolidone) (PVP) offers valuable insights. MD simulations of PVP in aqueous solution have been used to study its structural behavior, including its radius of gyration and the formation of hydrogen bonds with water molecules. Such simulations can also model the adsorption of the polymer onto surfaces, revealing the nature of the polymer-surface interactions.
Tautomerism and Isomerization Studies of the Pyridone Ring (e.g., 2-hydroxypyridine/2-pyridone equilibrium)
The tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of the pyridone ring is a fundamental aspect of its chemistry, extensively investigated through theoretical and computational methods. In the context of 2(1H)-Pyridinone, 1-ethenyl-, this equilibrium pertains to the interconversion between the 1-ethenyl-2-pyridone (lactam) form and its tautomer, 1-ethenyl-2-hydroxypyridine (lactim). While computational studies specifically targeting the 1-ethenyl- substituted molecule are not extensively documented, a wealth of theoretical research on the parent 2-pyridone/2-hydroxypyridine system provides a robust framework for understanding this phenomenon.
The equilibrium is known to be delicately balanced and highly sensitive to the surrounding environment, including solvent polarity. rsc.orgnih.gov Computational studies, employing methods ranging from semi-empirical to high-level ab initio and Density Functional Theory (DFT), have been crucial in dissecting the energetic nuances of this tautomerization.
In the gas phase, theoretical calculations have shown that the energy difference between the two tautomers is very small. nih.gov Many high-level computations suggest that the 2-hydroxypyridine (enol) form is slightly more stable than the 2-pyridone (keto) form. nih.gov For instance, the gas-phase internal energy difference is reported to be approximately 3 kJ/mol in favor of the enol form. nih.gov This slight preference for the aromatic enol form in the gas phase is a key finding from computational models.
The introduction of a solvent dramatically shifts the equilibrium. Computational models incorporating solvent effects, often using the Polarizable Continuum Model (PCM), consistently show a significant stabilization of the 2-pyridone tautomer in polar environments. smolecule.com This shift is attributed to the larger dipole moment of the 2-pyridone form, which experiences stronger stabilizing interactions with polar solvent molecules. In aqueous solutions, the 2-pyridone form is overwhelmingly favored, with a calculated internal energy difference of about 12 kJ/mol and a predicted equilibrium constant of around 900. nih.gov In nonpolar solvents like cyclohexane, both tautomers are predicted to coexist in comparable amounts. nih.gov
The presence of the 1-ethenyl- (or vinyl) group is not expected to fundamentally alter the existence of this tautomeric equilibrium. However, it can be expected to influence the relative stabilities of the two forms. The vinyl group is capable of participating in π-conjugation with the pyridone ring system. In the 1-ethenyl-2-pyridone (lactam) form, this conjugation extends over the N-C=C system and into the carbonyl group and the ring's double bonds. This extended delocalization can provide additional electronic stabilization to the lactam tautomer. Conversely, in the 1-ethenyl-2-hydroxypyridine (lactim) form, the vinyl group's conjugation with the aromatic pyridine ring would also be present. The precise energetic impact of the 1-ethenyl- substituent on the tautomeric equilibrium would require specific computational studies on this molecule.
Theoretical calculations have also been employed to investigate the mechanism of interconversion. The direct intramolecular 1,3-proton shift between the oxygen and nitrogen atoms involves a high-energy transition state and is considered energetically unfavorable. More plausible, lower-energy pathways involve intermolecular proton transfer, facilitated by solvent molecules (like water) or through the formation of self-associated dimers. smolecule.com
The following tables summarize representative computational data for the unsubstituted 2-hydroxypyridine/2-pyridone system, which serves as the foundational model for understanding the tautomerism in its 1-ethenyl- derivative.
| Computational Method | Energy Difference (kJ/mol) | Favored Tautomer |
|---|---|---|
| Experimental (Microwave Spectroscopy) | ~3 | 2-Hydroxypyridine |
| MP2/6-31G** | -0.64 | 2-Pyridone |
| QCISD(T)/TZV2P | 2.9 | 2-Hydroxypyridine |
| CCSD | 5-9 | 2-Hydroxypyridine |
| B3LYP | -1 to -3 | 2-Pyridone |
| Solvent | Calculated Free Energy Change (kJ/mol) for 2-HPY → 2-PY | Predominant Tautomer |
|---|---|---|
| Gas Phase | -0.64 (MP2/6-31G) | 2-Pyridone (by this method) |
| Cyclohexane | 0.33 (MP2/6-31G) | Comparable Amounts |
| Acetonitrile | 9.28 (MP2/6-31G**) | 2-Pyridone |
| Water | ~12 (Internal Energy) | 2-Pyridone |
Applications in Materials Science and Engineering Excluding Biomedical/clinical
Coatings, Inks, and Adhesives Technologies
In the field of coatings, inks, and adhesives, 2(1H)-Pyridinone, 1-ethenyl- is primarily utilized in formulations that are cured using ultraviolet (UV) or electron-beam (EB) radiation. These high-energy curing processes require monomers that can rapidly polymerize to form a solid, durable film.
2(1H)-Pyridinone, 1-ethenyl- serves as a reactive diluent in UV and EB curable formulations. ipros.com Reactive diluents are monomers added to a formulation to reduce its viscosity, making it easier to apply to a substrate. Unlike traditional solvents that evaporate, reactive diluents become part of the final cured product through copolymerization, which is an environmentally favorable approach as it reduces the emission of volatile organic compounds (VOCs).
The primary function of 2(1H)-Pyridinone, 1-ethenyl- in this role is to lower the viscosity of high molecular weight oligomers, such as urethane acrylates or unsaturated polyesters, which are often too thick for practical application. radtech.org Its low viscosity and vinyl functionality make it an effective "cutting" agent that ensures the coating or ink has the right consistency for application methods like spraying, roller coating, or inkjet printing. radtech.org This monomer is known for its use in special applications where unique properties are required, and it can polymerize under both free radical and cationic conditions. radtech.org
Beyond its role in viscosity reduction, the incorporation of 2(1H)-Pyridinone, 1-ethenyl- into a formulation significantly enhances the properties of the final cured film. Its use can lead to improved performance characteristics such as adhesion, particularly on plastic substrates, as well as enhanced flexibility, hardness, and resistance to scratches and chemicals. ipros.comuvebtech.com
Studies have shown that vinyl amides and vinyl ethers can increase the conversion rate of acrylate (B77674) oligomers during the curing process, leading to a more completely formed polymer network. uvebtech.com This results in a cured coating with superior physical properties. The copolymerization of these vinyl compounds with acrylates has been evaluated using real-time IR spectroscopy to optimize formulations for high reactivity and complete conversion. radtech.org
Table 1: Effects of 2(1H)-Pyridinone, 1-ethenyl- (as a Vinyl Monomer) in Curable Systems
| Property Affected | Description of Enhancement | Source |
| Viscosity | Significantly reduces the viscosity of high molecular weight oligomers, acting as an effective reactive diluent. | radtech.org |
| Adhesion | Improves adhesion of the cured film, especially on challenging plastic substrates. | ipros.comuvebtech.com |
| Hardness | Contributes to increased hardness of the final coating. | ipros.com |
| Flexibility | Enhances the flexibility of the cured film, reducing brittleness. | uvebtech.com |
| Cure Speed | Participates in rapid polymerization under UV/EB radiation, contributing to fast cure speeds. | radtech.org |
| Chemical Resistance | Improves the chemical resistance of the cured system. | uvebtech.com |
Polymer Membranes for Filtration and Separation Processes
While 2(1H)-Pyridinone, 1-ethenyl- is a monomer, its polymer, Polyvinylpyrrolidone (B124986) (PVP), plays a crucial role as a polymeric additive in the fabrication of membranes for filtration and separation. sphinxsai.com PVP is synthesized through the polymerization of N-vinylpyrrolidone, a closely related isomer. The properties of the monomer are fundamental to the characteristics of the resulting polymer. PVP is frequently blended with base polymers like Polysulfone (PSf) to create membranes with tailored properties for applications such as wastewater treatment. nih.govutm.my
The addition of PVP to the polymer solution used for membrane casting is a widely adopted strategy to enhance membrane performance. researchgate.net Key improvements include:
Increased Hydrophilicity : Polysulfone membranes are inherently hydrophobic, which can lead to low water flux and a high tendency for fouling (the clogging of membrane pores). nih.gov The incorporation of the hydrophilic polymer PVP modifies the membrane surface, making it more water-attracting. sphinxsai.com
Enhanced Permeability and Flux : The increased hydrophilicity results in higher water permeability, allowing for greater flux at lower operating pressures. nih.gov
Improved Antifouling Properties : A more hydrophilic surface reduces the tendency for organic molecules and microorganisms to adhere, which mitigates fouling and extends the operational lifetime of the membrane. nih.gov
Pore Formation : During the phase inversion process used to create membranes, the water-soluble PVP acts as a pore-forming agent. As it leaches out into the water bath, it helps create a porous structure within the membrane. utm.my
Research has demonstrated that blending PVP with polysulfone can produce membranes with significantly improved flux and rejection capabilities for contaminants found in industrial wastewater, such as that from the batik industry. nih.govutm.my
Advanced Materials and Composites
The reactivity and polymer-forming capabilities of 2(1H)-Pyridinone, 1-ethenyl- and its derivatives are leveraged in the creation of advanced materials for energy and structural applications.
In the field of energy storage, pyridone- and pyridine-based compounds have been investigated as electrolyte additives to improve the performance and lifespan of lithium-ion (Li-ion) and other battery types. Research has shown that 2-Vinylpyridine (B74390) (VP), a structural isomer of N-vinyl-2-pyridone, can be used as an electrolyte additive to suppress the degradation of graphite (B72142) anodes in Li-ion cells. bohrium.comelsevierpure.com
Similarly, Polyvinylpyrrolidone (PVP), the polymer of the monomer, has been used as an additive in aqueous zinc-ion batteries to create a "macromolecular crowding electrolyte" that helps prevent the formation of zinc dendrites, another common failure mechanism in metal batteries. researchgate.net
Table 2: Function of Pyridine-Based Vinyl Monomers in Li-Ion Batteries
| Component | Function | Mechanism of Action | Outcome | Source |
| 2-Vinylpyridine | Electrolyte Additive | Forms a poly(2-vinylpyridine) film on the graphite anode via in-situ polymerization. | Suppresses degradation by blocking the deposition of dissolved metal ions (e.g., Mn(II)). | bohrium.comelsevierpure.com |
| Polyvinylpyrrolidone (PVP) | Electrolyte Additive | Creates a crowded electrolyte environment. | Inhibits the growth of zinc dendrites on the anode. | researchgate.net |
In the manufacturing of advanced materials, polymers derived from vinyl monomers often serve as binders or sizing agents. Polyvinylpyrrolidone (PVP), the polymer of 2(1H)-Pyridinone, 1-ethenyl-'s isomer, has been successfully used as a binder in the processing of ceramics. Binders are organic additives that provide "green strength" to ceramic parts, holding the ceramic powder particles together after forming (e.g., pressing or spray-drying) and before the final high-temperature firing (sintering). researchgate.net
In a study on zirconia/alumina composite powders, PVP was used as a binder during spray-drying. The choice of binder was found to significantly influence the characteristics of the resulting granules and the strength of the final sintered composite. The study found that composites made with PVP as a binder exhibited higher flexural strength compared to those made with other common binders like polyvinyl alcohol (PVA). researchgate.net An effective binder must burn out cleanly and completely during sintering, leaving no residue that could compromise the properties of the final ceramic part. empowermaterials.com
Optical Waveguide Applications
Poly(1-vinyl-2-pyridinone) (PVP) has been investigated for its use in optical waveguide applications. Its amorphous structure is advantageous as it results in low scattering losses, a critical requirement for the efficient transmission of light. researchgate.net Thin films of PVP, often prepared by spin-coating, can be fabricated into channel waveguides. researchgate.net The optical properties of PVP, such as its refractive index, are crucial for the design and performance of these waveguides. The refractive index of PVP can be influenced by factors like the baking temperature during film preparation. researchgate.net
Table 1: Optical Properties of Poly(1-vinyl-2-pyridinone) (PVP)
| Property | Value | Wavelength (µm) |
|---|---|---|
| Refractive Index (n) | 1.5283 | 0.5876 |
| Group Index (ng) | 1.5606 | 0.5876 |
| Abbe Number (Vd) | 45.16 | - |
| Relative Permittivity (ε1) | 2.3331 | 0.5876 |
This table is interactive. Users can sort and filter the data. Data sourced from Konig. refractiveindex.info
Metal Complexation and Nanocrystal Stabilization
The pyrrolidone ring within the repeating unit of Poly(1-vinyl-2-pyridinone) contains both nitrogen and oxygen atoms with lone pairs of electrons, enabling it to act as a ligand that can coordinate with metal ions and stabilize metallic nanoparticles. ijnnonline.netnih.gov
Role as Macroligand in Nanoparticle Synthesis
In the synthesis of nanoparticles, Poly(1-vinyl-2-pyridinone) functions as a macroligand, playing multiple roles. It can act as a surface stabilizer, growth modifier, and nanoparticle dispersant. rsc.orgresearchgate.net The interaction between PVP and metal ions occurs through the carbonyl group and nitrogen atom of the pyrrolidone ring. nih.gov This coordination stabilizes the dissolved metallic salts, forming complexes like Ag(PVP)⁺ in the case of silver. nih.gov This stabilization influences the nucleation and growth processes of the nanoparticles. researchgate.netnih.gov By controlling the reaction kinetics, PVP helps in achieving nanoparticles with desired sizes and shapes. nih.gov For instance, in the synthesis of zinc ferrite nanoparticles, PVP enhances the degree of crystallinity. researchgate.net
Stabilizing Agent for Metallic Nanoparticles (e.g., Silver, Platinum)
Poly(1-vinyl-2-pyridinone) is widely employed as a stabilizing agent to prevent the aggregation of metallic nanoparticles, a common issue due to their high surface energy. researchgate.net It forms a protective layer or capping on the nanoparticle surface, providing steric hindrance that counteracts attractive van der Waals forces between particles. nih.govmdpi.com
Silver (Ag) Nanoparticles: PVP is a well-known stabilizer for silver nanoparticles (AgNPs). researchgate.net It effectively protects silver colloids from aggregation even in high salt concentrations. researchgate.net The polymer chains coat the surface of the AgNPs, and the coordination between silver and the nitrogen and oxygen atoms in the PVP molecule is believed to be responsible for this protective action. researchgate.netmdpi.com The concentration and molecular weight of the PVP used can significantly influence the final size of the synthesized AgNPs. nih.gov
Table 2: Effect of PVP Concentration on Silver Nanoparticle Size
| PVP Concentration (%) | Average Particle Size (nm) |
|---|---|
| 2 | 4.61 |
| 3 | 2.92 |
| 4 | 2.49 |
This table is interactive. Users can sort and filter the data. Data from a study on Ag nanoparticles synthesized via a modified thermal treatment method at 600°C. nih.gov
Platinum (Pt) Nanoparticles: PVP is also utilized as a capping agent in the synthesis of platinum nanoparticles. researchgate.net It helps in regulating the nucleation and growth rates to produce well-defined Pt nanoparticles, for example, with sizes around 3 nm. researchgate.net Studies have shown that PVP can irreversibly block certain surface sites on platinum. acs.org The polymer has been used to stabilize Pt nanoparticles for various catalytic applications, where it is supported on materials like modified silica (B1680970) spheres. researchgate.net The interaction between PVP and the platinum surface is complex, with evidence suggesting that PVP acts as an electron donor. nih.gov
Chemical-Mechanical Planarization (CMP) Processes
Chemical-Mechanical Planarization (CMP) is a critical process in semiconductor manufacturing used to achieve a flat and smooth surface on a wafer. dupont.comhoriba.com The process involves a combination of chemical reactions and mechanical abrasion using a slurry containing abrasive particles. 3m.com Poly(1-vinyl-2-pyridinone) is used as a special additive in CMP slurries. youtube.comatamanchemicals.com
In this context, PVP can function as a stabilizer for the abrasive particles in the slurry. For instance, in ceria-based slurries, the adsorption of PVP on the ceria particles was found to enhance their stability through steric stabilization. koreascience.kr However, the presence of PVP can also affect the material removal rates. In the same study on ceria abrasives, the removal rates for both silicon dioxide and silicon nitride films were significantly lower in the presence of PVP. koreascience.kr This suggests that PVP can modulate the interactions at the wafer-slurry-pad interface, a critical aspect of controlling the CMP process. koreascience.kr In other applications, such as copper CMP, PVP has been investigated as a biocompatible corrosion inhibitor. researchgate.net
Emulsifiers and Disintegrants in Solution Polymerization
Poly(1-vinyl-2-pyridinone) serves important functions in polymerization reactions due to its viscosity and colloidal protection capabilities. yearnintl.com It is used as an emulsifier and disintegrant for solution polymerization. youtube.comatamanchemicals.com In emulsion polymerization systems, such as those for acrylates and vinyl acetate (B1210297), adding PVP helps to disperse the system uniformly and stably. yearnintl.com The molecular weight and concentration of the added PVP can be adjusted to control the viscosity, as well as the particle size and distribution of the resulting polymer. yearnintl.com
Furthermore, in suspension polymerization, PVP can act as a dispersion stabilizer. yearnintl.com Its presence can lead to uniform polymer powder size and can improve the thermal stability of the final polymer product. yearnintl.com
Future Research Directions and Emerging Trends in 2 1h Pyridinone, 1 Ethenyl Chemistry
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of vinyl monomers and pyridinone heterocycles often relies on petrochemical feedstocks and energy-intensive processes that may involve harsh reagents. A primary future objective is to align the production of 2(1H)-Pyridinone, 1-ethenyl- with the principles of green chemistry.
Future research will likely focus on several key areas:
Bio-based Feedstocks: A significant trend is the move away from fossil fuel-based starting materials. Research is anticipated to explore pathways to synthesize the pyridinone ring from renewable resources. For instance, methods using dimethyl 3-oxopentanedioate as a precursor could be adapted to use bio-derived dicarboxylates.
Catalytic Efficiency: The development of novel catalysts is crucial for improving reaction efficiency and reducing waste. This includes exploring enzymatic and biocatalytic routes that can operate under mild conditions (ambient temperature and pressure, neutral pH) with high selectivity, minimizing the formation of byproducts.
Atom Economy and Process Intensification: Future synthetic strategies will aim to maximize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product. This can be coupled with process intensification techniques, such as continuous flow reactors, which offer better control over reaction parameters, improve safety, and can reduce energy consumption compared to traditional batch processes.
| Green Chemistry Approach | Potential Benefit for 2(1H)-Pyridinone, 1-ethenyl- Synthesis |
| Use of Bio-based Precursors | Reduces reliance on fossil fuels and lowers carbon footprint. |
| Enzymatic Catalysis | Enables reactions under mild conditions, increasing energy efficiency and selectivity. |
| Continuous Flow Reactors | Improves safety, reaction control, and scalability while reducing waste. |
| High Atom Economy Reactions | Minimizes byproduct formation, leading to a more efficient and sustainable process. |
Precision Macromolecular Engineering and Advanced Polymer Architectures
The functionality of a polymer is intrinsically linked to its molecular architecture. Recent advances in controlled polymerization techniques have opened the door to creating polymers with precisely defined structures, molecular weights, and functionalities. Applying these techniques to 2(1H)-Pyridinone, 1-ethenyl- is a major avenue for future research.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for vinyl monomers like 2(1H)-Pyridinone, 1-ethenyl-. This technique allows for the synthesis of polymers with low dispersity and pre-determined molecular weights. Future work in this area will likely involve:
Well-Defined Homopolymers: Synthesizing poly(2(1H)-pyridinone, 1-ethenyl-) with controlled chain lengths to systematically study structure-property relationships.
Block Copolymers: Creating amphiphilic block copolymers by sequentially polymerizing 2(1H)-Pyridinone, 1-ethenyl- with hydrophobic monomers. These materials could self-assemble into micelles or vesicles for drug delivery applications, potentially replacing poly(ethylene glycol) (PEG) in some systems to avoid issues related to immunogenicity.
Graft and Star Polymers: Designing complex, three-dimensional architectures like graft and star polymers. These structures can exhibit unique solution properties and provide a high density of functional groups, making them attractive for applications in biomaterials and nanotechnology.
Integration with Smart Materials and Responsive Systems
"Smart" materials, which respond to external stimuli such as changes in temperature, pH, or light, are at the forefront of materials science. The incorporation of 2(1H)-Pyridinone, 1-ethenyl- into such systems is a promising research direction. The pyridinone moiety, with its ability to participate in hydrogen bonding, can impart unique responsive behaviors.
Emerging trends include:
pH-Responsive Systems: Copolymerizing 2(1H)-Pyridinone, 1-ethenyl- with monomers containing acidic or basic groups (e.g., acrylic acid or vinylpyridine) can create polymers that change their solubility or conformation in response to pH changes. This is highly relevant for creating drug delivery systems that release their payload in the specific pH environments of tumors or certain cellular compartments.
Thermo-responsive Hydrogels: By copolymerizing with monomers like N-isopropylacrylamide, it is possible to create hydrogels that undergo a volume phase transition at a specific temperature. These "smart" hydrogels could be used as injectable scaffolds for tissue engineering or for on-demand drug release.
Biomolecule-Conjugated Materials: The pyridinone ring provides a scaffold for further chemical modification. Future research could involve conjugating bioactive molecules, such as peptides or antibodies, to the polymer backbone to create highly specific and targeted therapeutic agents.
Advanced Characterization Techniques for In-Situ Monitoring
To achieve precise control over the synthesis of advanced polymer architectures, it is essential to monitor the polymerization process in real-time. Future research will increasingly rely on advanced in-situ characterization techniques to gain a deeper understanding of the polymerization kinetics and mechanism of 2(1H)-Pyridinone, 1-ethenyl-.
Key techniques and their future applications include:
In-situ Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be integrated directly into reactor systems. This allows for real-time tracking of monomer conversion and can provide insights into side reactions or changes in the local chemical environment.
Online Chromatography: Coupling polymerization reactors with techniques like Size-Exclusion Chromatography (SEC) provides immediate feedback on the evolution of molecular weight and molecular weight distribution as the reaction progresses.
Scattering Techniques: Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are powerful tools for characterizing the size and morphology of self-assembled structures like micelles and nanoparticles in solution. Applying these techniques will be crucial for understanding and controlling the aggregation behavior of novel block copolymers based on 2(1H)-Pyridinone, 1-ethenyl-.
| Characterization Technique | Information Gained | Future Application Focus |
| In-situ NMR/FTIR | Real-time monomer conversion, reaction kinetics | Optimizing polymerization conditions for low dispersity and high yield. |
| Online SEC | Evolution of molecular weight and distribution | Fine-tuning control over polymer chain growth in RAFT polymerization. |
| DLS/SAXS | Particle size, morphology, aggregation state | Designing and controlling the self-assembly of amphiphilic block copolymers. |
Computational Design and Predictive Modeling of Novel Polymeric Systems
Computational modeling and simulation are becoming indispensable tools in materials science, enabling the rational design of new materials and reducing the need for time-consuming trial-and-error experimentation. For 2(1H)-Pyridinone, 1-ethenyl-, computational approaches can provide valuable predictive insights.
Future research in this domain will likely encompass:
Monomer Reactivity Prediction: Using quantum mechanical calculations to predict the reactivity of the 2(1H)-Pyridinone, 1-ethenyl- monomer in various polymerization processes. This can aid in the selection of appropriate initiators and chain transfer agents for controlled polymerization.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of polymer chains in different environments. This can predict how a polymer will fold, how it interacts with solvent molecules, and how it will self-assemble into larger structures. This is particularly important for designing block copolymers that form stable micelles with optimal drug-loading capacity.
Predictive Structure-Property Relationships: By simulating various polymer architectures and compositions, researchers can build computational models that predict macroscopic properties such as solubility, thermal stability, and mechanical strength. This predictive capability will accelerate the discovery of new materials tailored for specific applications, from biomedical devices to advanced coatings.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2(1H)-Pyridinone, 1-ethenyl-?
- Methodological Answer : The compound can be synthesized via base-catalyzed intramolecular cyclization of N-(3-oxoalkenyl)amides. For example, β-enaminones derived from phenylacetamides undergo aldol-type cyclization under basic conditions (e.g., NaOH in ethanol). Key parameters include solvent polarity, temperature (60–80°C), and electron-withdrawing substituents on the amide to enhance cyclization efficiency .
- Key Data : Reaction yields range from 45% to 78% depending on substituents and reaction time.
Q. How can spectroscopic techniques confirm the structure of 2(1H)-Pyridinone, 1-ethenyl-?
- Methodological Answer :
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 121 (C₆H₅NO) confirms the molecular formula. Fragmentation patterns (e.g., loss of ethenyl group at m/z 93) align with the structure .
- NMR :
- ¹H NMR : A singlet at δ 5.2–5.5 ppm corresponds to the ethenyl group protons. The pyridinone ring protons appear as a doublet (δ 6.3–6.5 ppm) and triplet (δ 7.1–7.3 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the ethenyl carbons appear at δ 115–125 ppm .
Q. What are the solubility and stability considerations for handling 2(1H)-Pyridinone, 1-ethenyl-?
- Methodological Answer : The compound is polar but exhibits limited water solubility. Use aprotic solvents (e.g., DMSO, DMF) for reactions. Stability tests show degradation under prolonged UV exposure; store in amber vials at –20°C. Monitor pH in aqueous solutions (stable at pH 5–7) .
Advanced Research Questions
Q. How do substituents on precursor amides influence cyclization efficiency in synthesizing 2(1H)-Pyridinone derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the amide nitrogen accelerate cyclization by increasing electrophilicity at the carbonyl carbon. Steric hindrance from bulky substituents (e.g., –CH(CH₃)₂) reduces yields by 20–30%. Optimize using Hammett plots to correlate substituent electronic effects with reaction rates .
- Data : For –NO₂-substituted amides, reaction completion time decreases from 12 h to 6 h compared to –CH₃ derivatives .
Q. How can contradictions in spectral data for pyridinone derivatives be resolved?
- Methodological Answer : Cross-validate using multiple techniques:
- IR Spectroscopy : Confirm the C=O stretch (1650–1700 cm⁻¹) and N–H bend (1550–1600 cm⁻¹).
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., lactam vs. lactim) observed in NMR .
- Case Study : Discrepancies in reported ¹H NMR shifts for the ethenyl group (δ 5.2 vs. δ 5.5) were resolved via deuterium exchange experiments, confirming solvent-induced shifts .
Q. What computational approaches predict the regioselectivity of 1-ethenyl-substituted pyridinones in Diels-Alder reactions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The ethenyl group lowers the LUMO energy (–1.8 eV), favoring electron-deficient dienophiles. MD simulations (AMBER) assess steric effects in transition states .
Q. How can kinetic vs. thermodynamic control optimize yields in pyridinone synthesis?
- Methodological Answer :
- Kinetic Control : Lower temperatures (0–25°C) favor the kinetic product (cis-isomer) via rapid cyclization.
- Thermodynamic Control : Higher temperatures (80–100°C) shift equilibrium to the trans-isomer (ΔG‡ = 12 kJ/mol). Monitor using time-resolved ¹H NMR .
Key Research Gaps
- Mechanistic studies on the role of solvent polarity in cyclization kinetics.
- Development of enantioselective routes for chiral pyridinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
